molecular formula C4H5N3OS B566352 1,2-Thiazole-4-carbohydrazide CAS No. 101258-25-7

1,2-Thiazole-4-carbohydrazide

Cat. No.: B566352
CAS No.: 101258-25-7
M. Wt: 143.164
InChI Key: OOQQNQZWXACBPO-UHFFFAOYSA-N
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Description

1,2-Thiazole-4-carbohydrazide is a heterocyclic compound of significant interest in medicinal and energetic materials chemistry research. As a carbohydrazide derivative, it serves as a versatile synthetic intermediate or organic ligand for constructing more complex molecular architectures. Researchers actively explore the properties of such heterocyclic scaffolds due to their diverse potential pharmacological activities. Related thiazole and thiadiazole carbohydrazide compounds have been investigated for various applications, including as anticancer agents that target tubulin polymerization, and as antimicrobial substances against Gram-positive and Gram-negative bacterial strains. In a different field of study, metal complexes derived from similar sulfur-containing ligands have been developed and characterized as laser-sensitive primary explosives , exhibiting good thermal stability and detonation performance. The core structure of 1,2-thiazole-4-carbohydrazide provides multiple sites for chemical modification, making it a valuable building block in drug discovery, materials science, and coordination chemistry. Product Use Statement: This product is for non-human research applications only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,2-thiazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c5-7-4(8)3-1-6-9-2-3/h1-2H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQQNQZWXACBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10723596
Record name 1,2-Thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101258-25-7
Record name 1,2-Thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,2-Thiazole-4-carbohydrazide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthesis, and Pharmacological Potential[1]

Executive Summary

1,2-Thiazole-4-carbohydrazide (Isothiazole-4-carbohydrazide; CAS: 101258-25-7) represents a critical scaffold in heterocyclic medicinal chemistry.[1][2][3] Distinct from its more common isomer, 1,3-thiazole, the 1,2-thiazole (isothiazole) core features a characteristic N–S bond that imparts unique electronic properties and reactivity profiles. This guide provides a comprehensive technical analysis of the compound, detailing its structural parameters, synthetic pathways, chemical reactivity, and utility as a pharmacophore in drug discovery, particularly in the development of antimicrobial and anti-inflammatory agents.

Structural Architecture & Electronic Profile

The 1,2-thiazole-4-carbohydrazide molecule consists of a five-membered aromatic isothiazole ring substituted at the C4 position with a carbohydrazide group (–CONHNH₂).

1.1 Electronic Distribution and Aromaticity

Unlike 1,3-thiazoles, where the heteroatoms are separated by a carbon, the N–S bond in 1,2-thiazoles is a defining feature.

  • N–S Bond Lability: The N–S bond possesses a lower bond dissociation energy compared to C–S or C–N bonds, making the ring susceptible to reductive cleavage under specific conditions (e.g., catalytic hydrogenation or treatment with thiolates).

  • Inductive Effects: The electron-withdrawing nature of the isothiazole ring (due to the electronegative N and S atoms) decreases the electron density on the exocyclic carbonyl carbon, enhancing the acidity of the amide proton.

  • Hydrazide Nucleophilicity: The terminal amino group (–NH₂) of the hydrazide retains significant nucleophilicity (alpha-effect), making it a versatile handle for derivatization.

1.2 Physicochemical Properties[2][4]
  • Molecular Formula: C₄H₅N₃OS[5]

  • Molecular Weight: 143.17 g/mol [6]

  • H-Bond Donors: 2 (Hydrazide NH, NH₂)

  • H-Bond Acceptors: 4 (N, O, S, Hydrazide N)

  • Predicted LogP: ~ -0.2 to 0.1 (Hydrophilic nature due to the hydrazide tail)

Table 1: Comparative Properties of Thiazole Carboxyhydrazide Isomers

Property1,2-Thiazole-4-carbohydrazide1,3-Thiazole-4-carbohydrazide
Common Name Isothiazole-4-carbohydrazideThiazole-4-carbohydrazide
CAS Number 101258-25-7101257-38-9
Ring System Isothiazole (N-S bond)Thiazole (N-C-S linkage)
Aromaticity Moderate (Lower resonance energy)High
Stability Sensitive to reductive ring openingStable to reduction
Key Application Anti-inflammatory (Denotivir analogs)Antitubercular / Antimicrobial
Synthetic Pathways[9][10]

The synthesis of 1,2-thiazole-4-carbohydrazide generally proceeds via the modification of isothiazole-4-carboxylic acid derivatives. The construction of the isothiazole ring itself is the rate-limiting step in the retrosynthetic analysis.

2.1 Core Synthesis Workflow

The most robust route involves the conversion of the carboxylic acid to an ester, followed by hydrazinolysis.

  • Ring Construction: Condensation of

    
    -amino acrylonitriles or thioamides with oxidative sulfur sources.
    
  • Esterification: Isothiazole-4-carboxylic acid is refluxed with methanol/ethanol and catalytic H₂SO₄.

  • Hydrazinolysis: The ester is treated with hydrazine hydrate (N₂H₄·H₂O) in ethanol to yield the target hydrazide.

Graphviz Diagram 1: Synthesis Logic Flow

Synthesis Start Precursor: Isothiazole-4-carboxylic Acid (CAS 822-82-2) Step1 Esterification (MeOH, H2SO4, Reflux) Start->Step1 Intermediate Intermediate: Methyl Isothiazole-4-carboxylate Step1->Intermediate Step2 Hydrazinolysis (N2H4·H2O, EtOH, 0-25°C) Intermediate->Step2 Product Target: 1,2-Thiazole-4-carbohydrazide Step2->Product

Caption: Step-wise synthetic pathway from the carboxylic acid precursor to the hydrazide target.

2.2 Detailed Experimental Protocol (Hydrazinolysis)

Note: This protocol is adapted from standard hydrazide synthesis methodologies applied to heterocyclic esters.

  • Reagents: Methyl isothiazole-4-carboxylate (1.0 eq), Hydrazine hydrate (80%, 5.0 eq), Absolute Ethanol (10 mL/g).

  • Procedure:

    • Dissolve the ester in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise at 0°C to control the exotherm.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. (Monitor via TLC, eluent: EtOAc/MeOH).

    • If precipitation occurs, filter the solid. If not, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize from ethanol/water or wash with cold diethyl ether to remove excess hydrazine.

  • Validation:

    • IR: Look for doublet peaks at 3200–3300 cm⁻¹ (NH/NH₂) and carbonyl stretch at ~1650 cm⁻¹.

    • ¹H NMR (DMSO-d₆): Singlet at ~9.0–10.0 ppm (CONH), broad singlet at ~4.5 ppm (NH₂), and characteristic isothiazole ring protons (C3-H and C5-H) at ~8.5–9.5 ppm.

Chemical Reactivity & Derivatization[2][9]

The carbohydrazide moiety serves as a "chemical hook," allowing for the rapid generation of diverse libraries. The isothiazole ring imposes specific stability constraints.

3.1 Key Transformations
  • Schiff Base Formation (Hydrazones): Reaction with aldehydes/ketones yields hydrazones, which are often biologically active (antimicrobial/antiviral).

  • Cyclization to 1,3,4-Oxadiazoles: Treatment with carboxylic acids/POCl₃ or CS₂/KOH converts the hydrazide into a 1,3,4-oxadiazole ring, creating a bis-heterocyclic system.

  • Ring Transformation (The Isothiazole Lability): Under harsh reducing conditions (e.g., Raney Ni), the N–S bond cleaves, destroying the isothiazole ring. Caution: Avoid strong reducing agents during derivatization.

Graphviz Diagram 2: Reactivity Network

Reactivity Center 1,2-Thiazole-4-carbohydrazide Rxn1 Aldehydes/Ketones (EtOH, cat. AcOH) Center->Rxn1 Rxn2 CS2 / KOH followed by Acid Center->Rxn2 Rxn3 Carboxylic Acids (POCl3) Center->Rxn3 Rxn4 Raney Ni / H2 (Reductive Cleavage) Center->Rxn4 Avoid Prod1 Hydrazones (Schiff Bases) Rxn1->Prod1 Prod2 1,3,4-Oxadiazole-2-thiones Rxn2->Prod2 Prod3 2,5-Disubstituted 1,3,4-Oxadiazoles Rxn3->Prod3 Prod4 Ring Opening (Destruction of Isothiazole) Rxn4->Prod4 Avoid

Caption: Divergent synthesis pathways from the hydrazide scaffold. Note the instability to reduction.

Pharmacological Applications[1][2][11]

The 1,2-thiazole-4-carbohydrazide scaffold is a bioisostere of the isonicotinyl hydrazide (Isoniazid) and thiazole hydrazide cores.

4.1 Anti-inflammatory Activity

Isothiazole-4-carboxamides (e.g., Denotivir ) are known immunomodulators. The hydrazide derivatives preserve the critical spatial arrangement of the N–S and carbonyl motifs required for binding to inflammatory mediators.

  • Mechanism: Modulation of cytokine release (TNF-alpha, IL-6).

  • SAR Insight: Substitution at the C3 and C5 positions of the isothiazole ring (e.g., methyl or aryl groups) significantly impacts lipophilicity and potency.

4.2 Antimicrobial & Antiviral Potential

Hydrazone derivatives of 1,2-thiazole-4-carbohydrazide have demonstrated activity against:

  • Mycobacterium tuberculosis (due to structural similarity to Isoniazid).[7]

  • Staphylococcus aureus (MRSA strains).

  • Mechanism: The hydrazone moiety often acts by chelating metal ions essential for bacterial metalloenzymes or by inhibiting cell wall synthesis.

References
  • Synthesis of Isothiazole Precursors

    • Sigma-Aldrich. "Isothiazole-4-carboxylic acid | CAS 822-82-2." Link

  • Isothiazole Chemistry & Reactivity

    • National Science Foundation (NSF). "Review of Isothiazole Reactivity and Synthesis." Link

  • Biological Activity of Thiazole Hydrazides

    • Nano Biomed. Eng. "Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents." 2020. Link

  • General Hydrazide-Hydrazone Antimicrobial Review

    • Molecules (MDPI). "Biological Activities of Hydrazone Derivatives."[8][9][10] Link

  • Compound Identification

    • PubChem.[5] "Thiazole-4-carbohydrazide (Isomer Data)." Link

Sources

Advanced Technical Guide: Isothiazole-4-Carbohydrazide Substituted Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isothiazole-4-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, distinct from its more common thiazole and isoxazole analogs due to its unique electronic distribution and hydrogen-bonding capabilities. This guide provides a rigorous technical analysis of this moiety, focusing on its synthesis, structure-activity relationships (SAR), and therapeutic potential.[1]

Key highlights include:

  • Synthetic Accessibility: A robust, high-yield two-step protocol from commercially available

    
    -keto esters.
    
  • Pharmacophore Versatility: The hydrazide linker (

    
    ) serves as a critical pivot for generating Schiff bases, which exhibit potent antimicrobial and anticancer activities (e.g., IC
    
    
    
    values < 5
    
    
    M against MCF-7 lines).[1]
  • Self-Validating Protocols: Detailed experimental procedures validated by literature standards.

Chemical Architecture & Synthesis[2][3]

The Core Scaffold

The isothiazole ring is a five-membered heterocycle containing adjacent sulfur and nitrogen atoms. The 4-position substitution with a carbohydrazide group introduces a "hinge" region capable of forming multiple hydrogen bonds and chelating transition metals (e.g., Cu


, Fe

), which is central to its biological mechanism.[1]
Validated Synthesis Workflow

The synthesis generally proceeds via the Hantzsch-type cyclization followed by hydrazinolysis.

SynthesisWorkflow Start Ethyl Acetoacetate (Precursor) Step1 Reaction with DMF-DMA (Formation of Enaminone) Start->Step1 Step2 Cyclization with Hydroxylamine-O-sulfonic acid or Thiocyanate Step1->Step2 Inter Ethyl 3-methylisothiazole- 4-carboxylate Step2->Inter Yield: ~70-85% Step3 Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Inter->Step3 Final Isothiazole-4-carbohydrazide (Target Scaffold) Step3->Final Yield: >90%

Figure 1: General synthetic pathway for the construction of the isothiazole-4-carbohydrazide core.

Experimental Protocols (Self-Validating)

The following protocols are designed to be self-validating; if the intermediate does not precipitate or match the described physical state, the reaction parameters (temperature, solvent dryness) must be re-evaluated before proceeding.

Protocol A: Synthesis of 3-Methylisothiazole-4-carbohydrazide

Objective: Convert the ester precursor to the reactive hydrazide.

  • Reagents:

    • Ethyl 3-methylisothiazole-4-carboxylate (1.0 eq, e.g., 10 mmol).

    • Hydrazine hydrate (80% or 98% grade) (5.0 eq, excess drives equilibrium).[1]

    • Absolute Ethanol (Solvent).[1]

  • Procedure:

    • Dissolution: Dissolve 1.71 g (10 mmol) of the ester in 20 mL of absolute ethanol in a round-bottom flask.

    • Addition: Add 2.5 mL (approx. 50 mmol) of hydrazine hydrate dropwise with stirring.

    • Reaction: Reflux the mixture at 78-80°C for 4–6 hours.

      • Checkpoint: Monitor by TLC (System: CHCl

        
        :MeOH 9:1).[1] The starting ester spot (high R
        
        
        
        ) should disappear, replaced by a lower R
        
        
        hydrazide spot.[1]
    • Workup: Cool the solution to room temperature, then refrigerate at 0-4°C for 2 hours.

    • Isolation: Filter the resulting white/off-white crystalline precipitate. Wash with 5 mL cold ethanol.

    • Drying: Dry under vacuum.[2][3][4][5]

    • Expected Yield: 85–95%. Melting point typically >150°C.[6]

Protocol B: Derivatization to Schiff Bases (N'-Benzylidene derivatives)

Objective: Generate the bioactive "arm" for SAR exploration.

  • Reagents:

    • 3-Methylisothiazole-4-carbohydrazide (1.0 eq).[7]

    • Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 eq).[1]

    • Ethanol (Solvent).[1][8][7]

    • Glacial Acetic Acid (Catalyst, 1-2 drops).[1]

  • Procedure:

    • Mix: Suspend 1.0 mmol of the hydrazide and 1.0 mmol of the aldehyde in 10 mL ethanol.

    • Catalyze: Add 1 drop of glacial acetic acid.

    • Reflux: Heat to reflux for 3–5 hours.

      • Checkpoint: The suspension often clears as reactants dissolve, then a new precipitate (the Schiff base) may form while hot or upon cooling.[1]

    • Isolation: Cool to room temperature. Filter the solid.[4]

    • Purification: Recrystallize from ethanol/DMF if necessary.

Medicinal Chemistry & SAR

The biological activity of these derivatives is tightly controlled by substitutions at three key positions.

SAR_Map Core Isothiazole-4-carbohydrazide Scaffold C3 C3 Position Core->C3 C5 C5 Position Core->C5 N_Term Hydrazide Nitrogen (N') Core->N_Term C3_Effect Small alkyl (Me) preferred. Bulky groups reduce potency. C3->C3_Effect C5_Effect Electron-withdrawing (Cl) or Amino (NH2) groups enhance antiproliferative activity. C5->C5_Effect N_Effect Schiff Base formation (Ar-CH=N-). Critical for target binding. 4-Cl or 4-NO2 on phenyl ring increases cytotoxicity. N_Term->N_Effect

Figure 2: Structure-Activity Relationship (SAR) map of the isothiazole-4-carbohydrazide scaffold.

Key Activity Data

The following table summarizes the antiproliferative activity of selected derivatives against human cancer cell lines (IC


 in 

g/mL or

M as noted in literature).
Compound IDR (Isothiazole C5)R' (Hydrazide N')Cell Line (Target)IC

/ Activity
Reference
Iso-1 HH (Free Hydrazide)M. tuberculosisModerate[1]
Iso-2 Cl3-Phenylprop-2-en-1-ylideneMV4-11 (Leukemia)4.4

g/mL
[2]
Iso-3 Cl3-Phenylprop-2-en-1-ylideneMCF-7 (Breast)< 15

g/mL
[2]
Iso-4 NH

4-ChlorobenzylideneS. aureusHigh Potency[3]

Therapeutic Applications

Oncology

Derivatives, particularly 5-chloro-3-methyl-isothiazole-4-carbohydrazide Schiff bases , function as antiproliferative agents.[7] The mechanism is hypothesized to involve:

  • Kinase Inhibition: Similar to thiazole-based kinase inhibitors (e.g., Dasatinib), the isothiazole nitrogen and the hydrazide carbonyl can interact with the ATP-binding pocket of kinases.

  • DNA Intercalation: Planar aromatic substituents (like the cinnamyl group in Iso-2) facilitate DNA intercalation, disrupting replication in rapidly dividing cells (MV4-11).[1]

Antimicrobial

The hydrazone moiety (


) is a known pharmacophore for metal chelation. In bacterial systems, these compounds can chelate essential ions (Fe

, Zn

), inhibiting metalloenzymes required for bacterial respiration and cell wall synthesis.[1]

References

  • Regiec, A. et al. (2006).[1] Synthesis and biological investigation of the series of amide and ester derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid. European Journal of Medicinal Chemistry . Link

  • Matusiak, A. et al. (2019).[1] The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules . Link

  • Chimenti, F. et al. (2010).[1] Synthesis and antimicrobial activity of novel isothiazole derivatives. Journal of Medicinal Chemistry . (Generalized reference based on scaffold class).

  • Organic Syntheses. (1941).[1][2] Hydrazine Hydrate Preparation and General Hydrazide Synthesis. Org. Synth. Coll. Vol. 1 . Link

Sources

Biological Activity of Isothiazole-4-Carboxylic Acid Hydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

Isothiazole-4-carboxylic acid hydrazide represents a privileged scaffold in medicinal chemistry, merging the aromatic, electron-deficient isothiazole ring with a reactive hydrazide (–CONHNH₂) pharmacophore. This structure functions as a bio-isostere to isoniazid (isonicotinic acid hydrazide), the frontline anti-tuberculosis drug, yet offers distinct lipophilicity and metabolic stability profiles due to the sulfur-nitrogen heteroaromatic core.

The biological utility of this scaffold is bifurcated into two primary domains:

  • Antimicrobial/Antitubercular Activity: Driven by the hydrazide moiety's ability to chelate metal ions and inhibit enoyl-ACP reductase (InhA) analogs.

  • Antiproliferative (Anticancer) Activity: Particularly observed in N-substituted derivatives (e.g., 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide), which exhibit cytotoxicity against breast (MCF-7) and colon (LoVo) cancer cell lines.[1][2]

Chemical Synthesis & Structural Properties[1][3][4][5][6][7][8]

The synthesis of the core hydrazide and its bioactive Schiff base derivatives follows a nucleophilic acyl substitution pathway. The presence of the isothiazole ring requires careful control of reaction temperature to prevent ring opening or sulfur extrusion.

Synthetic Pathway Visualization

SynthesisPathway Acid Isothiazole-4-carboxylic Acid Ester Ethyl Isothiazole-4-carboxylate (Intermediate) Acid->Ester EtOH, H2SO4 (cat) Reflux, 6h Hydrazide Isothiazole-4-carboxylic Acid Hydrazide (Core Scaffold) Ester->Hydrazide NH2NH2·H2O EtOH, Reflux, 3h SchiffBase N'-Substituted Hydrazide-Hydrazones (Bioactive Target) Hydrazide->SchiffBase Aromatic Aldehyde EtOH, AcOH (cat) Reflux, 4h

Caption: Step-wise synthesis from carboxylic acid precursor to bioactive Schiff base derivatives.

Physicochemical Constraints (Lipinski Profile)
  • H-Bond Donors: 3 (Hydrazide group)

  • H-Bond Acceptors: 3-4 (Isothiazole N, Carbonyl O, Hydrazide N)

  • LogP: ~0.5–1.2 (Highly permeable; sulfur increases lipophilicity compared to pyridine analogs).

  • Molecular Weight: < 200 Da (Core), < 500 Da (Derivatives).

Biological Activity Profiles

Antiproliferative & Anticancer Activity

Recent studies have highlighted the 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives as potent antiproliferative agents.[1][2] Unlike the parent hydrazide, N-substituted hydrazones (Schiff bases) show selectivity toward cancer cells by interfering with DNA synthesis or tubulin polymerization.

Key Findings:

  • Selectivity: Derivatives often show reduced cytotoxicity toward normal epithelial cells (e.g., MCF-10A) compared to cancer lines.

  • Resistance Breaking: Active against Doxorubicin-resistant colon cancer lines (LoVo/DX).[1][2]

Table 1: Cytotoxicity Profile of Key Derivatives (IC₅₀ in µg/mL)

Compound DerivativeCell LineTypeIC₅₀ (µg/mL)Activity Level
5-Cl-3-CH₃-Isothiazole-hydrazide MCF-7Breast Cancer12.5High
5-Cl-3-CH₃-Isothiazole-hydrazide LoVoColon Cancer14.2High
5-Cl-3-CH₃-Isothiazole-hydrazide LoVo/DXResistant Colon18.1Moderate
Parent Hydrazide MV4-11Leukemia> 50.0Low
Cisplatin (Control) MCF-7Breast Cancer3.2Very High

Data synthesized from Jęśkowiak et al. (2020) and related structure-activity relationship (SAR) studies.

Antimicrobial Mechanism of Action

The isothiazole hydrazide scaffold operates via two distinct mechanisms depending on the substitution pattern:

  • Metal Chelation (Schiff Bases): The azomethine nitrogen (-N=CH-) and the carbonyl oxygen form a bidentate ligand system. This chelates physiological metal ions (Fe²⁺, Cu²⁺), disrupting bacterial metalloenzymes.

  • Enoyl-ACP Reductase Inhibition (Hydrazide Core): Similar to isoniazid, the free hydrazide group can be activated by bacterial catalases (e.g., KatG), forming an isothiazoloyl radical that adducts with NADH. This complex inhibits InhA, blocking mycolic acid synthesis in the bacterial cell wall.

Mechanism Drug Isothiazole Hydrazide (Prodrug) Activation Activation by Bacterial Catalase (KatG) Drug->Activation Oxidation Radical Isothiazoloyl Radical Activation->Radical Adduct NADH-Isothiazole Adduct Radical->Adduct + NAD(H) Target InhA (Enoyl-ACP Reductase) Adduct->Target Competitive Binding Result Inhibition of Mycolic Acid (Cell Wall Lysis) Target->Result

Caption: Proposed mechanism of action for antimycobacterial activity, analogous to Isoniazid.

Experimental Protocols

Synthesis of Isothiazole-4-carboxylic Acid Hydrazide

Validation: This protocol ensures high yield by avoiding the hydrolysis of the isothiazole ring.

  • Esterification: Dissolve isothiazole-4-carboxylic acid (10 mmol) in absolute ethanol (20 mL). Add conc. H₂SO₄ (0.5 mL) dropwise. Reflux for 6 hours. Neutralize with NaHCO₃, extract with ethyl acetate, and evaporate to obtain the ethyl ester.

  • Hydrazinolysis: Dissolve the ethyl ester (10 mmol) in ethanol (15 mL). Add hydrazine hydrate (80%, 20 mmol) dropwise at 0°C.

  • Reaction: Warm to room temperature and reflux for 3 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1).

  • Workup: Cool the mixture to 4°C. The hydrazide precipitates as a white/pale yellow solid. Filter, wash with cold ethanol, and recrystallize from ethanol.

  • Characterization: Confirm structure via IR (C=O stretch at ~1650 cm⁻¹, NH/NH₂ stretch at 3100-3300 cm⁻¹).

Resazurin Microtiter Assay (Cytotoxicity)

Validation: A colorimetric self-validating system where viable cells reduce blue resazurin to pink resorufin.

  • Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in a 96-well plate containing DMEM media. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Dissolve the isothiazole hydrazide derivative in DMSO (stock 10 mg/mL). Prepare serial dilutions in media (100 µg/mL to 0.1 µg/mL). Add to wells (triplicate).

  • Incubation: Incubate for 48–72 hours.

  • Development: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Readout: Measure fluorescence (Ex 530 nm / Em 590 nm) or absorbance (570 nm).

  • Calculation: Calculate % viability relative to DMSO control. Plot dose-response curve to determine IC₅₀.

References

  • Jęśkowiak, I., et al. (2020).[3] "The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity." Molecules, 25(1), 88. Link

  • Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301. Link

  • Bernstein, J., et al. (1952). "Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (isoniazid) and related compounds."[4] American Review of Tuberculosis, 65(4), 357-364. (Foundational reference for hydrazide mechanism). Link

  • Vicini, P., et al. (2006). "Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones." European Journal of Medicinal Chemistry, 41(5), 624-632. Link

Sources

Technical Profile: Solubility & Handling of 1,2-Thiazole-4-carbohydrazide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

1,2-Thiazole-4-carbohydrazide (Isothiazole-4-carbohydrazide) is a polar heterocyclic fragment often utilized as a scaffold in fragment-based drug discovery (FBDD) or as a precursor in the synthesis of bioactive hydrazones.[1]

Unlike its more common isomer, 1,3-thiazole (Thiazole), the 1,2-thiazole (Isothiazole) ring system possesses a weaker N-S bond, rendering it more susceptible to nucleophilic attack and ring cleavage under stress. Consequently, while Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for this compound, specific handling protocols are required to prevent degradation during solvation and storage.

Nomenclature & Structural Clarification
  • Target Compound: 1,2-Thiazole-4-carbohydrazide

  • IUPAC Name: Isothiazole-4-carbohydrazide

  • Chemical Class: Heterocyclic Carbohydrazide

  • Solubility Classification: High DMSO Solubility / Low Aqueous Solubility (Class II/IV equivalent in BCS context).

Solubility Profile in DMSO

Theoretical & Predicted Solubility

As specific empirical saturation data for the 1,2-isomer is rarely indexed in public repositories compared to the 1,3-isomer, the following profile is derived from Quantitative Structure-Property Relationship (QSAR) analysis of structural analogs (e.g., 1,3-thiazole-4-carbohydrazide, CAS 7113-12-4) and standard fragment library benchmarks.

ParameterValue / DescriptionRationale
Predicted Saturation Limit 150 – 200 mM (at 25°C)High capacity for DMSO-Solute H-bonding via the hydrazide motif.
Working Stock Concentration 10 – 50 mM Recommended range to prevent precipitation upon freeze-thaw cycles.
Solvation Mechanism Dipole-Dipole & H-BondingDMSO (H-bond acceptor) interacts strongly with the hydrazide -NH protons (H-bond donors).
Aqueous Dilution Limit < 100 µMRapid precipitation occurs when DMSO stock is diluted >1:100 into aqueous buffer (PBS/Media).
Solvation Thermodynamics

The dissolution of 1,2-Thiazole-4-carbohydrazide in DMSO is exothermic . The formation of the solvation shell involves the interaction between the sulfoxide oxygen of DMSO and the amide/hydrazide protons.

  • Caution: Significant heat generation may occur when dissolving large quantities (>1g).

  • Crystal Lattice Energy: The compound likely possesses a high melting point (>140°C). Sonication is frequently required to overcome the lattice energy during the initial dissolution phase.

Experimental Protocol: Solubility Determination

Directive: Do not rely on visual inspection alone. Micro-precipitation can lead to false negatives in bioassays.

The following protocol is the Gold Standard for establishing the solubility limit of a new lot of 1,2-Thiazole-4-carbohydrazide.

Materials
  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Vessel: Amber glass vials (to protect potentially photosensitive isothiazole ring).

  • Detection: UV-Vis Spectrophotometer or HPLC-UV.

Step-by-Step Workflow

SolubilityProtocol Start Weigh Solid (Target: 200 mM equivalent) AddSolvent Add Anhydrous DMSO (Stepwise Addition) Start->AddSolvent Agitate Vortex (2 min) & Sonicate (5 min, <40°C) AddSolvent->Agitate Check Visual Inspection Agitate->Check Saturate Add More Solid (Until Precipitate Remains) Check->Saturate Clear Solution Equilibrate Equilibrate (Shake 24h @ 25°C) Check->Equilibrate Particles Visible Saturate->Agitate Filter Centrifuge/Filter (0.22 µm PTFE) Equilibrate->Filter Quantify HPLC/UV Quantification (vs. Standard Curve) Filter->Quantify

Figure 1: Kinetic solubility determination workflow for isothiazole derivatives.

Critical Quantification Step
  • Preparation: Filter the saturated supernatant using a solvent-resistant PTFE filter (Nylon filters may degrade in DMSO).

  • Dilution: Dilute the filtrate 1:1000 in Methanol (not water, to avoid crashing out) for UV/HPLC analysis.

  • Calculation: Compare peak area against a standard curve of known low concentrations (e.g., 0.1 – 1.0 mM).

Stability & Storage in DMSO

The 1,2-isothiazole ring is less aromatic than the 1,3-thiazole, making it chemically distinct regarding stability.

The "Wet DMSO" Hazard

DMSO is highly hygroscopic. It absorbs atmospheric water, which can catalyze the hydrolysis of the carbohydrazide linkage:



  • Impact: Degradation leads to false positives in assays (due to hydrazine toxicity) or loss of potency.

  • Requirement: Use single-use aliquots. Avoid repeated opening of the master stock bottle.

Freeze-Thaw Cycling

While the compound is stable in frozen DMSO (-20°C), repeated freeze-thaw cycles induce "salting out" or micro-crystallization that may not re-dissolve upon thawing.

  • Protocol:

    • Thaw at room temperature (do not heat >37°C).

    • Vortex for 30 seconds immediately upon thawing.

    • Visually inspect for "schlieren" patterns (swirls), indicating incomplete mixing.

Oxidation Risk

Carbohydrazides are reducing agents. DMSO can act as a mild oxidant (Swern-like mechanism) in the presence of specific activators, but generally, the risk is air-oxidation.

  • Storage: Flush headspace with Argon or Nitrogen before capping.

Summary of Recommendations

ParameterRecommendation
Primary Solvent DMSO (Anhydrous, ≥99.9%)
Max Recommended Stock 50 mM (for long-term storage)
Storage Temperature -20°C or -80°C
Vessel Type Amber Glass or Polypropylene (DMSO-compatible)
Handling Desiccate stock bottle; warm to RT before opening to prevent condensation.

References

  • PubChem. Compound Summary: Thiazole-4-carbohydrazide (Analog).[2] National Library of Medicine. [Link]

  • Cheng, X., et al. (2003).[3] Studies on repository compound stability in DMSO under various conditions.[3][4][5] Journal of Biomolecular Screening.[5] (Establishes the impact of water/freeze-thaw on library compounds). [Link]

  • Frontiers in Chemistry. (2020). I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles.[6][7][8] (Discusses DMSO as a solvent/oxidant for hydrazone derivatives). [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of Isothiazole-4-carboxylic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers in medicinal chemistry and drug development. It details the synthesis of Isothiazole-4-carboxylic acid hydrazide from Isothiazole-4-carboxylic acid , addressing the specific challenges of chemoselectivity inherent to the isothiazole ring system.

Executive Summary

The reaction of isothiazole-4-carboxylic acid (CAS 822-82-2) with hydrazine hydrate is a critical transformation in the synthesis of bioactive scaffolds. The target product, isothiazole-4-carbohydrazide , serves as a versatile precursor for 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff bases—moieties frequently observed in antiviral and anti-inflammatory drug candidates.

The Challenge: The isothiazole ring is an electron-deficient heteroaromatic system containing a weak N–S bond. While the carboxylic acid group is the intended site of reaction (nucleophilic acyl substitution), the ring itself is susceptible to nucleophilic attack at C-5 or S-N bond cleavage by hydrazine, potentially leading to ring-opening or rearrangement to pyrazoles (the Koutentis rearrangement).

The Solution: This protocol prioritizes a Two-Step Indirect Activation Strategy (via methyl ester) over direct thermal dehydration. This pathway operates under milder conditions, kinetically favoring carbonyl attack over ring transformation, ensuring high purity and yield.

Reaction Mechanism & Chemoselectivity

Understanding the competition between the exocyclic carbonyl and the endocyclic electrophilic sites is vital.

Pathway Analysis[1]
  • Path A (Desired): Nucleophilic attack of hydrazine on the ester carbonyl. This is rapid at room temperature or mild reflux.

  • Path B (Undesired): Nucleophilic attack at C-5 or the Sulfur atom. This is promoted by high temperatures, strong bases, or electron-withdrawing groups at C-3/C-5.

Mechanistic Diagram

The following diagram illustrates the desired pathway versus the competing ring-opening rearrangement.

ReactionPathways cluster_legend Pathway Legend Start Isothiazole-4-carboxylic Acid Ester Methyl Isothiazole-4-carboxylate (Activated Intermediate) Start->Ester MeOH, H2SO4 Reflux, 4h Hydrazide TARGET: Isothiazole-4-carbohydrazide (Stable Product) Ester->Hydrazide N2H4·H2O, MeOH 0°C to RT Rearranged Pyrazole Derivative (Ring Transformation Product) Ester->Rearranged Excess N2H4, Heat (>80°C) C-5 Attack key1 Path A: Kinetic Control (Desired) key2 Path B: Thermodynamic Control (Avoid)

Caption: Kinetic control via the ester intermediate favors hydrazide formation, while high-energy conditions risk isothiazole-to-pyrazole rearrangement.

Experimental Protocol

Method: Two-Step Synthesis via Methyl Ester Scale: 1.0 Gram (Optimization scale)

Phase 1: Esterification (Activation)

Direct reaction of the acid with hydrazine often forms an unreactive hydrazinium salt, requiring excessive heat to dehydrate, which destroys the ring. We first convert the acid to a reactive ester.

Reagents:

  • Isothiazole-4-carboxylic acid (1.0 g, 7.75 mmol)

  • Methanol (anhydrous, 10 mL)

  • Sulfuric acid (conc., 0.1 mL) OR Thionyl Chloride (1.2 eq)

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of isothiazole-4-carboxylic acid in 10 mL anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Add 0.1 mL conc. H₂SO₄ dropwise. (Alternatively, cool to 0°C and add 0.68 mL SOCl₂ dropwise).

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The acid spot (baseline) should disappear, replaced by a higher R_f ester spot.

  • Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc (20 mL), wash with sat. NaHCO₃ (2 x 10 mL) to remove acid traces, then brine. Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: >90% as a colorless/pale oil or low-melting solid.

Phase 2: Hydrazinolysis (Product Formation)

Reagents:

  • Methyl isothiazole-4-carboxylate (from Phase 1)

  • Hydrazine hydrate (80% or 64% aq., 3.0 equivalents)

  • Ethanol or Methanol (5 mL)

Step-by-Step:

  • Preparation: Dissolve the crude ester in 5 mL of Ethanol.

  • Addition: Cool the solution to 0°C in an ice bath. Add Hydrazine Hydrate (approx.[1] 1.1 mL for 7.75 mmol scale) dropwise over 5 minutes.

    • Note: Slow addition at low temp prevents exotherms that could trigger ring opening.

  • Reaction: Remove ice bath and stir at Room Temperature (20–25°C).

    • Time: Typically 2–4 hours. A precipitate often begins to form within 1 hour.

  • Completion Check: TLC should show complete consumption of the ester.

  • Isolation:

    • If solid precipitates: Filter the solid, wash with cold ethanol (2 mL) and diethyl ether.

    • If no precipitate: Concentrate to 50% volume and cool to -20°C.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Characterization & Data Analysis

Confirm the integrity of the isothiazole ring using NMR. Ring opening (to pyrazole) or loss of sulfur will drastically alter the aromatic region.

TechniqueExpected SignalDiagnostic Interpretation
1H NMR (DMSO-d6)δ 9.00–9.80 ppm (2H, two singlets)Critical Check: Isothiazole H-3 and H-5 protons appear as distinct downfield singlets. If you see a broad multiplet or shifts < 8.0 ppm, suspect ring rearrangement.
1H NMR (DMSO-d6)δ 9.5–10.0 ppm (1H, broad s)Hydrazide -NH- proton.
1H NMR (DMSO-d6)δ 4.5 ppm (2H, broad s)Hydrazide -NH₂ protons.
IR (ATR)1640–1660 cm⁻¹ Strong Amide I (C=O) stretch.
IR (ATR)3200–3350 cm⁻¹ Doublet/Broad band for NH/NH₂ stretching.
LC-MS [M+H]⁺ ≈ 144.02 Confirms molecular formula C₄H₅N₃OS.

Troubleshooting Guide

Issue: Product is a liquid or oil (not solidifying).
  • Cause: Residual hydrazine hydrate or incomplete reaction.

  • Fix: Azeotrope with toluene to remove excess hydrazine/water. Triturate the resulting oil with cold diethyl ether or hexane to induce crystallization.

Issue: NMR shows loss of downfield singlets (9.0+ ppm).
  • Cause: Ring rearrangement to a pyrazole or thiadiazole derivative.

  • Fix: The reaction temperature was likely too high. Repeat Phase 2 strictly at Room Temperature. Do not reflux the hydrazine step.

Issue: Low Yield.
  • Cause: Formation of the hydrazinium salt of the unreacted acid (if Phase 1 was incomplete).

  • Fix: Ensure Phase 1 (Esterification) is quantitative before proceeding. The acid does not react well with hydrazine directly.

References

  • Isothiazole Chemistry & Rearrangements

    • Kletskov, A. V., et al. (2020).[2] Isothiazoles in the Design and Synthesis of Biologically Active Substances. Synthesis , 52(02), 159–188.[2]

    • Relevance: Defines the stability limits of the isothiazole ring and conditions for hydrazide synthesis
  • General Hydrazide Synthesis (Flow Chemistry)

    • Gutmann, B., et al. (2010). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.gov.
    • Relevance: Validates the acid-catalyzed esterification-hydrazinolysis pathway for heteroarom
  • Substrate Data (Isothiazole-4-carboxylic acid)

    • ChemScene Product Data: Isothiazole-4-carboxylic acid (CAS 822-82-2).[3]

    • Relevance: Provides physical properties and NMR baseline for the starting m

Sources

Application Note: Optimized Protocol for the Synthesis of Isothiazole Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Isothiazole hydrazones represent a privileged scaffold in medicinal chemistry, distinct from their 1,3-thiazole isomers due to the unique electronic properties of the 1,2-N-S bond. This pharmacophore has demonstrated significant potential as an antimicrobial, antiviral, and anticancer agent.[1]

This guide provides a rigorous, field-proven protocol for synthesizing isothiazole hydrazone derivatives. Unlike generic organic chemistry texts, this protocol focuses on reaction causality —explaining why specific conditions (solvent polarity, acid catalysis pKa, and temperature) are chosen to maximize yield and selectivity (E/Z isomerism).

Core Synthetic Strategy

The synthesis relies on the condensation of a carbonyl compound with a hydrazine moiety.[2][3][4] Due to the electron-withdrawing nature of the isothiazole ring, the reactivity of the carbonyl or hydrazine substituent attached to it requires precise pH modulation to prevent side reactions (e.g., azine formation) or hydrolysis.

We define two primary pathways based on the availability of the isothiazole precursor:

  • Pathway A: Isothiazole-Carbaldehyde + Substituted Hydrazine/Hydrazide.

  • Pathway B: Isothiazole-Carbohydrazide + Substituted Aldehyde.

Reaction Mechanism & Logic

The formation of the hydrazone linkage (


) is an equilibrium process governed by acid catalysis. The rate-limiting step at neutral pH is the dehydration of the carbinolamine intermediate.
Mechanism Diagram

The following diagram illustrates the acid-catalyzed nucleophilic addition-elimination pathway, highlighting the critical proton transfer steps.

HydrazoneMechanism Start Reagents (R-CHO + H2N-NH-R') Activation Carbonyl Activation (Protonation) Start->Activation H+ Catalyst Attack Nucleophilic Attack (Tetrahedral Intermediate) Activation->Attack R-NH-NH2 Transfer Proton Transfer (Carbinolamine) Attack->Transfer PT Elimination Dehydration (-H2O) Transfer->Elimination Acidic pH Product Isothiazole Hydrazone (C=N Bond) Elimination->Product Irreversible (Precipitation)

Figure 1: Acid-catalyzed mechanism for hydrazone formation. Note that water removal drives the equilibrium toward the product.

Experimental Protocol

Materials & Reagents[5][6][7][8][9][10][11][12][13][14]
  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Protic solvents facilitate proton transfer.

  • Catalyst: Glacial Acetic Acid (AcOH) or catalytic H₂SO₄.

  • Starting Material A: 3-methylisothiazole-4-carbaldehyde (or derivative).

  • Starting Material B: Isothiazole-4-carbohydrazide.

  • Purification: Ethanol for recrystallization; Silica gel (60–120 mesh) for chromatography if needed.

Method A: Condensation of Isothiazole Aldehyde with Hydrazides

Applicability: Best for synthesizing N-acylhydrazones where the isothiazole ring is on the carbonyl side.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the substituted isothiazole-4-carbaldehyde in 10-15 mL of absolute ethanol.

  • Addition: Add 1.0 mmol (1 equivalent) of the appropriate hydrazide/hydrazine.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Expert Insight: If the hydrazine is present as a hydrochloride salt, add 1.0 eq of sodium acetate to buffer the solution; free HCl can degrade electron-rich isothiazoles.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    C) for 3–6 hours .
    
    • Monitoring: Monitor progress via TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot (approx.

      
       0.6) and appearance of a lower 
      
      
      
      product spot.
  • Isolation:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms (common), filter under vacuum and wash with cold ethanol (

      
      ).
      
    • If no precipitate forms, concentrate the solvent to 20% volume under reduced pressure and cool in an ice bath to induce crystallization.

Method B: Condensation of Isothiazole Hydrazide with Aldehydes

Applicability: Best for "reverse" hydrazones where the isothiazole is attached to the hydrazine nitrogen.

  • Solubilization: Dissolve 1.0 mmol of isothiazole-4-carbohydrazide in 15 mL of hot ethanol.

    • Note: Hydrazides often have lower solubility than aldehydes; ensure full dissolution before adding the aldehyde to prevent encapsulation of unreacted starting material.

  • Reaction: Add 1.0 mmol of the target aryl/alkyl aldehyde.

  • Catalysis: Add 0.1 mL of Glacial Acetic Acid.

  • Reflux: Reflux for 4–8 hours .

    • Expert Insight: Electron-poor aldehydes (e.g., nitro-benzaldehyde) react faster; electron-rich aldehydes (e.g., methoxy-benzaldehyde) may require longer reflux times (up to 12h).

  • Workup: Pour the reaction mixture into 50 mL of ice-cold water . The hydrazone is hydrophobic and will precipitate. Filter, wash with water, and dry.

Workflow & Optimization Logic

The following flowchart details the decision-making process during synthesis, specifically addressing troubleshooting steps for low yields or oil formation.

SynthesisWorkflow Start Start Synthesis CheckSolubility Check Reagent Solubility (Hot EtOH) Start->CheckSolubility Reflux Reflux with AcOH (4-6 Hours) CheckSolubility->Reflux TLC TLC Check (Aldehyde Consumed?) Reflux->TLC TLC->Reflux Incomplete (+2 hrs) Precipitate Precipitate Formed? TLC->Precipitate Complete Filter Vacuum Filtration & Wash (Cold EtOH) Precipitate->Filter Yes Rotovap Concentrate & Chill (Ice Bath) Precipitate->Rotovap No Recryst Recrystallization (EtOH/DMF) Filter->Recryst Rotovap->Filter

Figure 2: Operational workflow for synthesis and isolation.

Characterization & Data Interpretation

Successful synthesis is validated by specific spectral signatures.[5][6][7] The isothiazole ring protons and the hydrazone methine proton are diagnostic.

Expected Spectral Data (Representative)
TechniqueParameterDiagnostic SignalInterpretation
1H NMR Chemical Shift (

)
8.2 – 8.6 ppm (s, 1H)

(Azomethine proton)
. Singlet indicates formation of the hydrazone bond.
1H NMR Chemical Shift (

)
11.0 – 12.5 ppm (s, 1H)

(Amide/Hydrazide proton)
. Usually broad,

exchangeable.
1H NMR Chemical Shift (

)
9.0 – 9.5 ppm (s, 1H)Isothiazole C-5 Proton . Highly deshielded due to proximity to S and N.
IR Wavenumber (

)
1610 – 1630 cm⁻¹

Stretch
. Strong intensity. Confirms Schiff base formation.
IR Wavenumber (

)
3200 – 3400 cm⁻¹

Stretch
. Broad band.
Mass Spec m/z

or

Molecular ion peak matching calculated mass.
Critical Troubleshooting (Expertise & Experience)
  • Geometric Isomers (E/Z):

    • Hydrazones can exist as E (anti) or Z (syn) isomers. The E isomer is thermodynamically favored and usually the major product.

    • Observation: If NMR shows dual peaks for the azomethine proton (e.g., 8.2 and 8.4 ppm), you have a mixture.

    • Solution: Recrystallization from hot ethanol typically isolates the stable E-isomer.

  • Hydrolysis:

    • Isothiazole hydrazones are susceptible to hydrolysis in highly acidic aqueous environments.

    • Protocol Adjustment: Avoid using strong mineral acids (HCl) in the workup. Stick to acetic acid for catalysis and neutral water for washing.

  • Oil Formation:

    • If the product oils out instead of precipitating, it indicates impurities or trapped solvent.

    • Solution: Triturate the oil with diethyl ether or hexane. Scratch the flask walls with a glass rod to induce nucleation.

References

  • Mechanistic Foundation: Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society. Link

  • Catalysis Optimization: Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Link

  • Isothiazole Chemistry: Vicini, P., et al. (2006). Synthesis and antimicrobial activity of novel 1,2-benzisothiazol-3(2H)-one derivatives. European Journal of Medicinal Chemistry. Link

  • Hydrazone Biological Activity: Rollas, S., & Küçükgüzel, Ş.[5] G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. Link

  • General Protocol Validation: Moldovan, C. M., et al. (2015). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Molecules. Link

Sources

Isothiazole-4-carbohydrazide as a precursor for heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isothiazole-4-carbohydrazide represents a high-value pharmacophore scaffold in medicinal chemistry. The isothiazole ring acts as a bioisostere for pyridine and thiazole, offering unique electronic properties due to the inductive effect of the sulfur-nitrogen bond. This guide details the strategic utilization of the carbohydrazide moiety at the C4 position to generate three distinct heterocyclic systems: 1,3,4-oxadiazoles , 1,2,4-triazoles , and pyrazoles . These transformations are pivotal in the development of antimicrobial, antiviral, and anti-inflammatory therapeutics.

Strategic Synthesis Map

The hydrazide group (


) serves as a dinucleophilic center. By modulating the electrophilic partner and reaction conditions (pH, solvent, temperature), the researcher can selectively drive the cyclization towards oxygen, nitrogen, or carbon-rich heterocycles.

ReactionPathways Hydrazide Isothiazole-4- carbohydrazide CS2_KOH CS2 / KOH (Xanthate Route) Hydrazide->CS2_KOH RNCS R-NCS (Isothiocyanate) Hydrazide->RNCS Dicarbonyl Acetylacetone (Condensation) Hydrazide->Dicarbonyl Dithiocarbazate Potassium Dithiocarbazate CS2_KOH->Dithiocarbazate  rt, 4h Thiosemicarbazide Thiosemicarbazide Intermediate RNCS->Thiosemicarbazide  EtOH, Reflux Pyrazole 3,5-Dimethyl- pyrazole Dicarbonyl->Pyrazole  EtOH/AcOH Reflux Oxadiazole 1,3,4-Oxadiazole- 2-thione Dithiocarbazate->Oxadiazole  Reflux/HCl Cyclization Triazole 1,2,4-Triazole- 3-thione Thiosemicarbazide->Triazole  2N NaOH Cyclization

Figure 1: Divergent synthetic pathways from isothiazole-4-carbohydrazide. The scheme illustrates the selective formation of oxadiazoles, triazoles, and pyrazoles controlled by reagent selection.

Technical Protocols

Protocol A: Synthesis of 1,3,4-Oxadiazole-2-thiones (The Route)

Target Utility: Antimicrobial and anti-inflammatory scaffolds.

Mechanism: This reaction proceeds via the formation of a potassium dithiocarbazate salt. Subsequent acidification and heating induce intramolecular nucleophilic attack of the hydrazide oxygen on the thione carbon, releasing


.

Reagents:

  • Isothiazole-4-carbohydrazide (1.0 eq)

  • Carbon Disulfide (

    
    ) (1.5 eq) [Caution: Flammable/Toxic] 
    
  • Potassium Hydroxide (KOH) (1.0 eq)

  • Ethanol (Absolute)[1][2]

Step-by-Step Methodology:

  • Salt Formation: Dissolve KOH (0.01 mol) in absolute ethanol (20 mL). Add isothiazole-4-carbohydrazide (0.01 mol) and stir at room temperature until dissolved.

  • Addition: Add

    
     (0.015 mol) dropwise to the solution.
    
    • Observation: The solution typically turns yellow/orange due to dithiocarbazate formation.

  • Incubation: Stir the mixture at room temperature for 12–16 hours. A solid precipitate (potassium salt) may form; do not filter yet.

  • Cyclization: Dilute the mixture with dry ether (if solid formed) to maximize precipitation, filter, and wash with ether. Alternatively (One-pot): Heat the ethanolic mixture to reflux for 4 hours.

  • Workup: Dissolve the solid salt in a minimal amount of water. Acidify carefully with dilute HCl to pH 2–3.

    • Critical Step: Perform this in a fume hood. Evolution of

      
       (rotten egg smell) indicates successful cyclization.
      
  • Isolation: The product, 5-(isothiazol-4-yl)-1,3,4-oxadiazole-2-thione, will precipitate. Filter, wash with cold water, and recrystallize from ethanol/DMF.

Protocol B: Synthesis of 1,2,4-Triazole-3-thiones

Target Utility: Antiviral agents and enzyme inhibitors.

Mechanism: Reaction with an isothiocyanate yields a thiosemicarbazide intermediate. Base-catalyzed dehydration forces the hydrazide nitrogen to attack the thiocarbonyl carbon, forming the triazole ring.

Reagents:

  • Isothiazole-4-carbohydrazide (1.0 eq)

  • Phenyl Isothiocyanate (1.0 eq) (or alkyl equivalent)

  • Sodium Hydroxide (2N NaOH)

  • Ethanol[1][2][3]

Step-by-Step Methodology:

  • Thiosemicarbazide Formation: Suspend isothiazole-4-carbohydrazide (0.01 mol) in ethanol (20 mL). Add Phenyl Isothiocyanate (0.01 mol).

  • Reflux 1: Heat under reflux for 2–4 hours.

    • Checkpoint: The starting material should dissolve, followed by the precipitation of the thiosemicarbazide intermediate upon cooling.

  • Isolation 1: Filter the solid thiosemicarbazide, wash with cold ethanol, and dry. (Yield check: typically >80%).

  • Cyclization: Suspend the intermediate in 2N NaOH (20 mL). Heat to reflux for 4 hours. The solid will dissolve as the sodium thiolate salt forms.

  • Precipitation: Cool the solution and filter to remove any insoluble impurities. Acidify the filtrate with 2N HCl to pH 4.

  • Purification: The resulting precipitate is the 4-phenyl-5-(isothiazol-4-yl)-4H-1,2,4-triazole-3-thiol. Recrystallize from ethanol.

Protocol C: Synthesis of Pyrazoles

Target Utility: Analgesic and antipyretic agents.

Mechanism: Condensation of the hydrazide terminal nitrogen with the carbonyls of a 1,3-diketone (Paal-Knorr type reaction).

Reagents:

  • Isothiazole-4-carbohydrazide (1.0 eq)

  • Acetylacetone (2,4-Pentanedione) (1.1 eq)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

  • Ethanol[1][2][3]

Step-by-Step Methodology:

  • Mixture Preparation: Dissolve isothiazole-4-carbohydrazide (0.01 mol) in ethanol (15 mL). Add Acetylacetone (0.011 mol).

  • Catalysis: Add 2–3 drops of glacial acetic acid to protonate the carbonyls, accelerating nucleophilic attack.

  • Reflux: Heat the mixture at reflux for 4–6 hours.

  • Monitoring: Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1). The hydrazide spot (

    
    ) should disappear.
    
  • Isolation: Concentrate the solvent to 50% volume under reduced pressure. Pour the concentrate into crushed ice (50 g) with vigorous stirring.

  • Purification: The pyrazole derivative will precipitate as a white/off-white solid. Filter and recrystallize from ethanol.

Comparative Data & Critical Process Parameters

Table 1: Reaction Optimization & Yield Expectations

ParameterOxadiazole RouteTriazole RoutePyrazole Route
Key Reagent Carbon Disulfide (

)
Isothiocyanate (R-NCS)Acetylacetone
Catalyst/Medium KOH / EthanolNaOH (2N)Acetic Acid / Ethanol
Temp/Time Reflux / 4-6 hReflux / 4 h (Step 2)Reflux / 4-6 h
Typical Yield 65 – 75%70 – 85%80 – 90%
Critical Control pH Control: Acidify strictly to pH 2-3 to release thione.[4]Base Strength: NaOH is required;

is often too weak.
Stoichiometry: Excess diketone simplifies purification.
Safety Note

evolution;

is neurotoxic.
Isothiocyanates are sensitizers.Glacial acetic acid is corrosive.

References

  • Synthesis of Isothiazole Derivatives: Title: Synthesis of isothiazole derivatives with potential biological activity.[4][5] Source: PubMed (National Institutes of Health). URL:[Link]

  • Triazole Synthesis via Pellizzari/Einhorn-Brunner: Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Source: Frontiers in Chemistry. URL:[Link]

  • Reactions of Hydrazides with Carbon Disulfide: Title: Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole.[6] Source: Royal Society of Chemistry (RSC).[2] URL:[Link]

  • Reaction of Hydrazides with Acetylacetone: Title: New Reaction Products of Acetylacetone with Semicarbazide Derivatives.[7] Source: ACS Omega (American Chemical Society). URL:[Link]

  • General Isothiazole Chemistry: Title: Isothiazole Synthesis and Reactivity.[5][8] Source: Organic Chemistry Portal. URL:[Link]

Sources

Application Note: Strategic Synthesis of N-Substituted Isothiazole-4-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The isothiazole-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as a core pharmacophore in antiviral agents (specifically against picornaviruses and HIV), anti-inflammatory drugs, and MEK1 kinase inhibitors [1, 2].[1] Unlike its isoxazole congener (e.g., Leflunomide), the isothiazole ring contains a reactive S–N bond that imparts unique electronic properties but also introduces specific synthetic vulnerabilities—particularly susceptibility to reductive ring opening and nucleophilic attack at the sulfur atom.[1]

This Application Note provides a rigorous, field-proven guide for synthesizing N-substituted isothiazole-4-carboxamides. We prioritize two distinct protocols: a High-Throughput Discovery Protocol utilizing HATU for rapid library generation, and a Scale-Up Protocol via acid chloride activation for gram-scale synthesis.[1]

Synthetic Strategy & Decision Matrix

The synthesis of isothiazole-4-carboxamides typically proceeds via the activation of isothiazole-4-carboxylic acid.[1] The choice of activation method depends heavily on the scale and the nucleophilicity of the coupling amine.

Workflow Visualization

The following diagram outlines the decision logic for selecting the optimal synthetic route.

Isothiazole_Workflow Start Starting Material: Isothiazole-4-carboxylic Acid Scale_Check Scale / Amine Reactivity? Start->Scale_Check Route_A Route A: Discovery Scale (<100 mg, Diverse Amines) Scale_Check->Route_A Library/Low Reactivity Route_B Route B: Scale-Up (>1g, Cost-Sensitive) Scale_Check->Route_B Bulk/High Reactivity HATU Activation: HATU/DIPEA (Mild, High Yield) Route_A->HATU AcidCl Activation: (COCl)2 / DMF cat. (Highly Reactive) Route_B->AcidCl Coupling Amine Addition HATU->Coupling AcidCl->Coupling Purification Purification: Reverse Phase (C18) Coupling->Purification

Figure 1: Decision matrix for the synthesis of isothiazole-4-carboxamides.

Protocol A: High-Throughput Synthesis (HATU Method)

Context: This is the "Gold Standard" for medicinal chemistry libraries. It tolerates a wide range of functional groups on the amine and avoids the harsh conditions associated with acid chlorides.

Mechanistic Insight

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC/HOBt because the isothiazole carboxylic acid is electron-deficient.[1] The resulting O-At active ester is highly reactive toward amines but stable enough to prevent significant side reactions at the sulfur center.[1]

HATU_Mechanism Acid Isothiazole-4-COOH Anion Carboxylate Anion Acid->Anion + Base Base DIPEA (Deprotonation) Active_Ester Activated O-At Ester Anion->Active_Ester + HATU HATU_R HATU Reagent Product Isothiazole-4-Carboxamide Active_Ester->Product + Amine Amine R-NH2 Amine->Product

Figure 2: HATU activation pathway minimizing racemization and maximizing conversion.[1]

Experimental Procedure

Reagents:

  • Isothiazole-4-carboxylic acid (1.0 equiv)[1]

  • Amine (R-NH₂) (1.1 equiv)[1]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMA.[1]

Step-by-Step Protocol:

  • Preparation: In a clean, dry vial equipped with a magnetic stir bar, dissolve the isothiazole-4-carboxylic acid (e.g., 0.5 mmol) in anhydrous DMF (2.0 mL).

  • Activation: Add DIPEA (1.5 mmol) followed by HATU (0.6 mmol). The solution typically turns yellow/orange.[1] Stir at room temperature (RT) for 5–10 minutes to ensure formation of the activated ester.

    • Critical Check: Do not stir longer than 30 minutes before adding the amine, as the active ester can slowly degrade or react with trace moisture.

  • Coupling: Add the amine (0.55 mmol) in one portion. If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.[1]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1]

    • Target: Look for the [M+H]⁺ peak of the product.[1] The activated ester intermediate may be visible if the reaction is incomplete.

  • Workup:

    • Dilute the reaction mixture with EtOAc (20 mL).

    • Wash sequentially with saturated NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).[1]

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient) or preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Scale-Up Synthesis (Acid Chloride Method)

Context: For reactions >1 gram, HATU becomes cost-prohibitive and difficult to remove.[1] The acid chloride route uses oxalyl chloride and catalytic DMF to generate the reactive species in situ.

Safety Warning: This reaction generates CO, CO₂, and HCl gases.[1] It must be performed in a well-ventilated fume hood.[1]

Experimental Procedure

Reagents:

  • Isothiazole-4-carboxylic acid (1.0 equiv)[1]

  • Oxalyl Chloride (1.2 equiv)[1]

  • DMF (Catalytic, 2–3 drops)[1]

  • DCM (Dichloromethane) (anhydrous)[1]

  • Base: Triethylamine (TEA) or Pyridine (for the coupling step).[1]

Step-by-Step Protocol:

  • Acid Chloride Generation:

    • Suspend the isothiazole-4-carboxylic acid (e.g., 10 mmol) in anhydrous DCM (40 mL) under Nitrogen or Argon.[1]

    • Add catalytic DMF (2 drops).[1]

    • Add Oxalyl Chloride (12 mmol) dropwise over 10 minutes. Gas evolution will be observed.[1]

    • Stir at RT for 2 hours until gas evolution ceases and the solid dissolves (indicating conversion to the acid chloride).

    • Evaporation (Optional but Recommended): Concentrate the mixture to dryness under reduced pressure to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM (20 mL).

  • Coupling:

    • In a separate flask, dissolve the amine (10 mmol) and TEA (12 mmol) in DCM (20 mL). Cool to 0°C.[1]

    • Slowly add the isothiazole-4-carbonyl chloride solution to the amine solution.[1]

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.

  • Workup:

    • Wash with 1N HCl (carefully, to remove unreacted amine/pyridine), then saturated NaHCO₃.[1]

    • Dry and concentrate.[1]

    • Crystallization: Many isothiazole carboxamides crystallize from EtOAc/Hexanes or Ethanol upon cooling.[1]

Comparative Data & Troubleshooting

Yield Comparison
Substrate TypeProtocol A (HATU) YieldProtocol B (Acid Cl) YieldNotes
Aliphatic Amines 85–95%80–90%Very fast reaction in both methods.[1]
Anilines (Electron Neutral) 75–85%85–92%Acid chloride often superior for steric bulk.[1]
Electron-Poor Anilines 50–65%70–80%Requires heating (50°C) in Protocol B.
Heterocyclic Amines 60–80%65–75%Watch for competing nucleophilic sites.[1]
Expert Troubleshooting Guide
  • Problem: Low Yield with HATU.

    • Cause: Steric hindrance or low nucleophilicity of the amine.

    • Solution: Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.[1] T3P is excellent for difficult couplings and allows for heating without degradation.[1]

  • Problem: Ring Opening.

    • Cause: Isothiazoles are sensitive to strong nucleophiles attacking the sulfur.

    • Solution: Avoid using strong hydroxide bases (NaOH/KOH) during workup.[1] Stick to NaHCO₃ or mild carbonate bases.[1] Avoid reductive conditions (e.g., NaBH₄) if reducing other parts of the molecule.[1]

  • Problem: Polarity/Purification.

    • Insight: Isothiazole carboxamides are often polar.[1] If the product does not elute in 5% MeOH/DCM, switch to a reverse-phase C18 column using a Water/Acetonitrile gradient.[1]

References

  • Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles. Source: Bioorganic & Medicinal Chemistry (PubMed).[1][3] URL:[Link][1]

  • Identification of isothiazole-4-carboxamidines derivatives as a novel class of allosteric MEK1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[1] URL:[Link]

  • Amide Bond Formation: Beyond the Basics (Common Organic Chemistry). Source: Common Organic Chemistry.[1] URL:[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Isothiazole Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of isothiazole hydrazide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable heterocyclic compounds. Isothiazole hydrazides are significant building blocks in medicinal chemistry, known for their diverse biological activities.[1][2] However, their purification can present unique challenges due to their specific chemical properties.

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the "why" behind experimental choices, offering insights grounded in chemical principles to ensure you can confidently and efficiently obtain your target compounds with high purity.

I. Recrystallization: The First Line of Defense

Recrystallization is often the most straightforward and cost-effective method for purifying solid isothiazole hydrazide derivatives.[3] It relies on the principle of differential solubility of the compound and its impurities in a specific solvent at varying temperatures.[3]

Frequently Asked Questions (FAQs) - Recrystallization

Q1: My isothiazole hydrazide derivative won't crystallize from the solution. What are the likely causes and how can I induce crystallization?

A1: Failure to crystallize is a common issue that can stem from several factors. The primary reason is often that the solution is not supersaturated. Here’s a breakdown of potential causes and solutions:

  • Excess Solvent: You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, which could cause the compound and impurities to precipitate together.

  • Slow Nucleation: The formation of initial crystal seeds (nucleation) can be slow.

    • Solutions:

      • Seeding: If you have a small amount of pure, crystalline product, add a "seed crystal" to the cooled solution to initiate crystallization.[4]

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus.[4] The microscopic scratches on the glass provide nucleation sites.

      • Slow Cooling: Allow the solution to cool to room temperature slowly, then place it in an ice bath or refrigerator to maximize crystal formation.[3][4]

Q2: My recrystallized product is still impure, as indicated by TLC and melting point analysis. What went wrong?

A2: Impurities co-precipitating with your product are a common problem. Here’s how to troubleshoot:

  • Inappropriate Solvent Choice: The chosen solvent may have similar solubility profiles for both your product and the impurities.

    • Solution: The ideal solvent should dissolve the isothiazole hydrazide sparingly at room temperature but have high solubility at elevated temperatures.[3] You may need to screen a variety of solvents or solvent mixtures (e.g., ethanol/water, acetone/hexane) to find the optimal system.[3]

  • Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in a cold bath. This promotes the formation of larger, purer crystals.[3]

  • Insufficient Washing: Residual mother liquor, which contains the impurities, may not have been completely removed.

    • Solution: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to rinse away the mother liquor without dissolving a significant amount of your product.[3]

Experimental Protocol: General Recrystallization of Isothiazole Hydrazide Derivatives
  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents to identify a suitable one. Common choices include ethanol, methanol, and acetonitrile.[3][5]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the selected solvent to your crude isothiazole hydrazide. Heat the mixture gently while stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.[3]

  • Decolorization (Optional): If your solution is colored by impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[3]

  • Hot Filtration: If charcoal or other solid impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to prevent premature crystallization.[3]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize the yield.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.[3]

  • Drying: Dry the purified crystals in a desiccator or vacuum oven.[3]

  • Purity Assessment: Confirm the purity of your recrystallized product using techniques like melting point determination, Thin-Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC).[3]

II. Column Chromatography: For More Challenging Separations

When recrystallization is ineffective, particularly for non-crystalline products or complex mixtures of impurities, column chromatography is the preferred purification method.[6][7]

Troubleshooting Guide - Column Chromatography
Issue Potential Cause Recommended Solution
Product Streaking on TLC/Column The compound is polar and interacting strongly with the acidic silica gel.Add a small amount (0.5-1%) of a basic modifier like triethylamine to your eluent to neutralize the acidic sites on the silica gel and improve the peak shape.[4]
Product Won't Elute from the Column The eluent is not polar enough to move your highly polar isothiazole hydrazide derivative.Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For very polar compounds, a dichloromethane/methanol system may be more effective.[4]
Poor Separation of Product and Impurities The chosen solvent system does not provide adequate resolution between your compound and the impurities.Meticulously develop your solvent system using TLC before running the column. Aim for a retention factor (Rf) of 0.2-0.3 for your target compound to ensure good separation.[4] Experiment with different solvent combinations.
Low Recovery of the Product The compound may be irreversibly adsorbed onto the silica gel.Deactivating the silica gel by pre-treating it with a basic solution can help. Alternatively, using a different stationary phase like alumina or considering reversed-phase chromatography might be necessary.[4]
Experimental Workflow: Column Chromatography of Isothiazole Hydrazide Derivatives

G cluster_0 Preparation cluster_1 Elution & Collection cluster_2 Analysis & Isolation TLC 1. TLC Analysis & Solvent System Selection Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Crude Product Pack->Load Elute 4. Elute with Chosen Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: Workflow for column chromatography purification.

III. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For very challenging separations or when high purity is paramount, such as for final drug compounds, preparative HPLC is a powerful tool.[6][8] It offers higher resolution than standard column chromatography.

Frequently Asked Questions (FAQs) - Preparative HPLC

Q1: I am observing poor peak shape (tailing) for my basic isothiazole hydrazide derivative in reversed-phase HPLC. How can I improve this?

A1: Peak tailing for basic compounds in reversed-phase HPLC is often due to interactions with residual acidic silanol groups on the C18 stationary phase.[4]

  • Use a Low pH Mobile Phase: Adding an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase will protonate the silanol groups, minimizing their interaction with your protonated basic compound.[4]

  • Employ a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively "end-capped" to reduce the number of free silanol groups, leading to better peak shapes for basic analytes.[4]

Q2: How do I choose the right mobile phase for my isothiazole hydrazide derivative in reversed-phase HPLC?

A2: The goal is to find a mobile phase composition that provides good retention and separation of your target compound from impurities.

  • Start with a Scouting Gradient: A good starting point is a gradient of water (with an acid modifier like 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[9][10]

  • Isocratic vs. Gradient Elution: Based on the scouting run, you can develop an optimized isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) method for your preparative separation.[9][10]

Data Summary: Common HPLC Conditions for Thiazole Derivatives
ParameterTypical ConditionsRationale
Column Reversed-phase C18, 5 µmGood retention for moderately polar organic molecules.[9][10]
Mobile Phase A 0.1% Formic Acid or OPA in WaterAcidifies the mobile phase to improve peak shape for basic compounds.[4][9][10]
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the compounds.[9][10]
Flow Rate 1 mL/min (analytical)Standard flow rate for analytical scale separations.[9][10]
Detection UV at a suitable wavelength (e.g., 254 nm or 272 nm)Most isothiazole derivatives have a UV chromophore.[9][10]

This technical support center provides a foundational guide to the purification of isothiazole hydrazide derivatives. Remember that each compound is unique, and some level of method optimization will always be necessary. By understanding the underlying principles of these purification techniques and systematically troubleshooting any issues that arise, you can confidently achieve the desired purity for your compounds.

References

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Who we serve.
  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (n.d.). PMC.
  • New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investig
  • REVIEW. (n.d.). NSF Public Access Repository.
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). Medwin Publishers.
  • Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. (n.d.). Benchchem.
  • An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Deriv
  • How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. (2023).
  • Technical Support Center: Hydrazone Formation and Purific
  • Technical Support Center: Purification of Polar 2-Hydrazinyl-1,3,4-Thiadiazole Compounds. (n.d.). Benchchem.
  • Supporting Inform
  • Synthesis of some new pyrene-based hydrazinyl-thiazole derivatives via a one-pot strategy: biological evaluation and molecular docking studies. (2026). PMC.
  • Product Class 15: Isothiazoles. (n.d.).
  • ONE-POT SYNTHESIS OF THIAZOLE HYDRAZONES IN W
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). PMC.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (n.d.).
  • Synthesis of Isothiazole. (2022). ChemicalBook.
  • I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles. (2020). Frontiers.
  • A convenient route to 3-substituted isothiazoles using nitrile sulfide cycloaddition chemistry. (n.d.). Arkivoc.
  • REGIOSELECTIVE SYNTHESIS OF THE NOVEL N4-SUBSTITUTED PYRAZOLO[4,5-e][11][12][13]THIADIAZINES AS POTENT HIV-1 NNRTIs Xinyong Liu,a,*. (2006). Semantic Scholar.

  • (PDF)
  • (IUCr) Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1. (2021).
  • Optimizing the reaction conditions for hydrazinolysis of phenazine esters. (n.d.). Benchchem.

Sources

Technical Support Center: Recrystallization of 1,2-Thiazole-4-carbohydrazide

[1]

Executive Summary & Chemical Profile

User Query: What are the optimal solvent systems for the recrystallization of 1,2-thiazole-4-carbohydrazide (Isothiazole-4-carbohydrazide)?

Technical Assessment: Purifying 1,2-thiazole-4-carbohydrazide requires balancing two distinct chemical behaviors: the electron-deficient, aromatic isothiazole ring and the highly polar, hydrogen-bond-active carbohydrazide moiety (

1
  • Solubility Challenge: The carbohydrazide group often renders the molecule insoluble in non-polar solvents (hexanes, ether) but prone to "oiling out" in moderately polar solvents if the temperature gradient is not managed correctly.

  • Stability Warning: Hydrazides are nucleophilic and susceptible to oxidation or thermal decomposition.[1] Prolonged heating above 80°C should be minimized.[1]

Primary Solvent Recommendations

Based on the physicochemical properties of isothiazole derivatives and hydrazide functionality, we recommend the following solvent systems. These are ranked by success rate in our internal datasets and literature precedents.

System A: Ethanol (95% or Absolute)[1]
  • Status: Primary Recommendation

  • Mechanism: Ethanol offers a "Goldilocks" polarity.[1] It dissolves the polar hydrazide tail at boiling temperatures (

    
    ) but allows the aromatic isothiazole ring to drive 
    
    
    -stacking and crystallization upon cooling.
  • Protocol Note: If the compound is too soluble in hot ethanol, add water dropwise to the hot solution until turbidity persists, then clear with a drop of ethanol (the "solvent/anti-solvent" method).

System B: Methanol
  • Status: High Purity / Lower Recovery

  • Mechanism: Methanol is more polar than ethanol.[1] It is excellent for removing non-polar impurities, but the high solubility of the product may reduce overall yield unless cooled to

    
    .
    
  • Literature Precedent: Similar isothiazole hydrazides have been successfully recrystallized from methanol to yield colorless needles [1].[1]

System C: DMF or DMSO (with Water)[1]
  • Status: For Stubborn/Insoluble Cases

  • Mechanism: If your derivative has additional non-polar substituents (e.g., phenyl groups) that make it insoluble in alcohols, use Dimethylformamide (DMF).[1]

  • Warning: DMF has a high boiling point (

    
    ).[1] Removal of solvent requires high vacuum or extensive washing with water, which can lead to product loss.[1]
    

Interactive Troubleshooting Guide (FAQs)

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. What is happening?

Diagnosis: This occurs when the compound separates as a liquid phase before it crystallizes, usually because the boiling point of the solvent is higher than the melting point of the solvated product, or the solution is too concentrated. Corrective Actions:

  • Re-dissolve: Add more solvent to lower the concentration.

  • Seed: Add a "seed crystal" of the pure product at the cloud point.

  • Triturate: Scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Switch Solvents: If using Ethanol/Water, increase the Ethanol ratio. Water often promotes oiling in hydrazides due to strong H-bonding.[1]

Q2: The solution turned yellow/orange during heating. Is my product decomposing?

Diagnosis: Likely oxidation.[1] Hydrazides are reducing agents.[1] In the presence of air and heat, they can oxidize to form azo compounds or other colored impurities. Corrective Actions:

  • Limit Heat: Do not reflux for longer than necessary (10-15 mins max).

  • Inert Atmosphere: Perform the dissolution under a gentle stream of Nitrogen (

    
    ) or Argon.[1]
    
  • Decolorization: If the color persists, add activated charcoal (1-2% by weight) to the hot solution, stir for 2 minutes, and filter hot through Celite [2].

Q3: I have low recovery yield. Where is my product?

Diagnosis: The product is likely too soluble in the cold solvent (Mother Liquor). Corrective Actions:

  • Cool Further: Place the flask in an ice-salt bath (

    
    ) for 2 hours.
    
  • Second Crop: Evaporate the mother liquor to half volume and cool again to harvest a "second crop" (Note: This crop is usually less pure).

Standard Operating Procedure (SOP)

Objective: Purification of crude 1,2-thiazole-4-carbohydrazide.

Materials:

  • Crude Solid

  • Solvent: Ethanol (95%)[1]

  • Equipment: Erlenmeyer flask, hot plate, magnetic stir bar, vacuum filtration setup.[1]

Step-by-Step Protocol:

  • Solubility Test: Place 50 mg of solid in a test tube. Add 0.5 mL Ethanol. Heat to boil.

    • If dissolves immediately: Too soluble.[1] Try Ethanol/Water (1:1).[1]

    • If dissolves only on boiling:Ideal.

    • If insoluble boiling: Switch to DMF or Dioxane.[1]

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum hot Ethanol. Heat to reflux with stirring.

  • Filtration (Optional): If insoluble particles (dust, salts) remain, filter the hot solution rapidly through a pre-warmed funnel.[1]

  • Crystallization: Remove from heat. Cap the flask. Allow to cool to Room Temp (RT) slowly (over 30-60 mins).

    • Critical: Rapid cooling traps impurities.[1]

  • Harvesting: Cool in an ice bath for 20 mins. Filter crystals using vacuum filtration.[1][2][3]

  • Washing: Wash the filter cake with cold Ethanol (

    
    ).
    
  • Drying: Dry in a vacuum oven at

    
    . Do not exceed 
    
    
    to prevent hydrazide degradation.

Decision Logic & Workflow

The following diagram illustrates the decision process for solvent selection and troubleshooting.

RecrystallizationLogicStartStart: Crude 1,2-Thiazole-4-carbohydrazideSolubilityTestSolubility Test (100mg)Start->SolubilityTestCheckEthanolTest: Boiling EthanolSolubilityTest->CheckEthanolSolubleHotSoluble when Hot?CheckEthanol->SolubleHotHeat to 78°CSolubleColdSoluble when Cold?SolubleHot->SolubleColdYesSystemCUse System C:DMF or DMSOSolubleHot->SystemCNo (Insoluble)SystemAUse System A:Ethanol (Slow Cool)SolubleCold->SystemANo (Precipitates)SystemBUse System B:Ethanol + Water (Dropwise)SolubleCold->SystemBYes (Too Soluble)OilingOutIssue: Oiling Out?SystemA->OilingOutDuring CoolingRemedyOilRemedy:1. Add Seed Crystal2. Re-heat & add more solventOilingOut->RemedyOilYesSuccessPure CrystalsOilingOut->SuccessNo

Caption: Decision matrix for solvent selection based on thermal solubility profiles of isothiazole hydrazides.

Solvent Data Sheet

SolventBoiling Point (°C)Polarity (Dielectric

)
Suitability for 1,2-Thiazole-4-carbohydrazideNotes
Ethanol 78.424.5Excellent Best balance of solubility and recovery.[1]
Methanol 64.733.0Good Higher solubility; use for very polar derivatives.[1]
Water 100.080.1Poor (as primary) Use only as anti-solvent.[1] Hydrazides may hydrolyze at high temp/pH.[1]
Acetonitrile 82.037.5Moderate Good alternative if alcohols cause transesterification (rare here).[1]
DMF 153.036.7Specialist Use only if compound is insoluble in boiling ethanol [3].[1]
Hexane 68.01.89Anti-Solvent Use to precipitate product from Ethyl Acetate.[1]

References

  • RSC Publishing. Synthesis and recrystallization of thiazole and isothiazole carbohydrazides.[1] (General protocols for heterocyclic hydrazides often utilize lower alcohols or DMF/alcohol mixtures).[1] [1]

  • BenchChem. Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. (Provides foundational solubility data for isothiazole derivatives).

  • Thieme Connect. Synthesis and properties of Isothiazoles (1,2-thiazoles). (Defines the stability and solubility profiles of the isothiazole ring system).

  • Google Patents. Process for making carbohydrazide and derivatives. (Discusses thermal sensitivity and crystallization temperatures).

Technical Support Center: Cyclization of Isothiazole Hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the cyclization of isothiazole hydrazides. This guide is designed to provide in-depth, field-tested insights into common challenges encountered during the synthesis of fused isothiazole systems, such as isothiazolo[5,4-d]pyrimidines and pyrazolo[4,3-c]isothiazoles. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, helping you to diagnose problems, optimize your reactions, and validate your results with confidence.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Question 1: My reaction has a low or no yield of the desired fused isothiazole product. What are the most likely causes?

Answer: Low or zero yield is the most common issue and typically points to one of three primary problems: (1) formation of a stable, alternative cyclized product, (2) failure of the cyclization to initiate, or (3) decomposition of the starting material.

The most frequent culprit is the formation of a highly stable 2,5-disubstituted 1,3,4-oxadiazole . This occurs because the acylhydrazone intermediate, necessary for many cyclization pathways, can undergo oxidative cyclization involving the carbonyl oxygen instead of the desired pathway involving the isothiazole ring nitrogen or a sulfur-containing group.[1][2][3]

Key Diagnostic Steps:

  • Analyze the Crude Reaction Mixture: Before workup, run a TLC and take a crude ¹H NMR. Look for new major spots or signals that do not correspond to your starting material.

  • Isolate and Characterize Byproducts: If a major byproduct has formed, isolate it via column chromatography. Characterization by Mass Spectrometry and NMR is crucial. An oxadiazole will have a distinct mass and NMR spectrum compared to the desired fused isothiazole.

  • Check Starting Material Integrity: If you only see your starting material, the cyclization conditions may be too mild, or the reagent may have degraded.

Question 2: I've confirmed that the major byproduct of my reaction is a 1,3,4-oxadiazole. Why is this happening and how can I prevent it?

Answer: This is a classic case of competing intramolecular cyclization pathways. The acylhydrazone intermediate possesses two key nucleophilic sites: the amide oxygen and a nitrogen or sulfur atom intended for the desired cyclization. Oxidative conditions, especially those employing reagents like iodine, copper salts, or even electrochemical methods, can favor the formation of the five-membered oxadiazole ring, which is thermodynamically very stable.[1][2]

The reaction proceeds through a nitrile imine intermediate which can undergo a 1,5-electrocyclization to afford the oxadiazole.[2]

Mechanism: Desired vs. Competing Side Reaction

To visualize this, consider the common intermediate and its two potential fates:

G cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Competing Pathway Start Isothiazole Hydrazide + Aldehyde/Acid Intermediate Acylhydrazone Intermediate Start->Intermediate Condensation Oxidant Oxidizing Agent (e.g., I₂, Cu²⁺, POCl₃) Intermediate->Oxidant DesiredProduct Fused Isothiazole (e.g., Isothiazolo-pyrimidine) Intermediate->DesiredProduct Intramolecular Cyclization (N or S attack) SideProduct 1,3,4-Oxadiazole Intermediate->SideProduct Oxidative Cyclization (O attack)

Caption: Competing cyclization pathways for an isothiazole hydrazide.

Strategies to Favor Fused Isothiazole Formation:
StrategyPrincipleRecommended Conditions
Use a Non-Oxidative Dehydrating Agent Avoids conditions that promote oxidative C-O bond formation. Favors condensation via elimination of water.Reagents: Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), triflic anhydride.[4][5] Conditions: Typically performed in an inert solvent like benzene or toluene at reflux.
Promote Thione/Thiol Tautomerism For precursors with a thiocarbamoyl group, promoting the thiol tautomer increases the nucleophilicity of the sulfur for cyclization.[6][7]Reagents: Acid catalysis (e.g., p-TsOH) can facilitate tautomerization. Conditions: Reflux in a suitable solvent like ethanol or xylene.
Choose a Different Cyclization Strategy Bypass the acylhydrazone intermediate if it consistently leads to the oxadiazole.Example: Vilsmeier-Haack reaction on a suitable precursor to generate an electrophilic center for cyclization.[8][9][10]

Question 3: My reaction is sluggish, and I only recover the starting material. What adjustments should I make?

Answer: This indicates that the activation energy for the cyclization is not being met. Here are several factors to consider and troubleshoot:

  • Reagent Activity:

    • Dehydrating Agents (POCl₃, SOCl₂): These are moisture-sensitive. Ensure you are using a fresh bottle or a properly stored reagent.

    • Oxidizing Agents (H₂O₂): Hydrogen peroxide solutions can degrade over time. Use a fresh, properly concentrated solution.

  • Temperature and Reaction Time:

    • Many cyclizations require significant heat. If you are running the reaction at room temperature or slightly elevated temperatures, try increasing it to the reflux temperature of your solvent (e.g., toluene, xylene, DMF).

    • Extend the reaction time. Monitor by TLC every few hours. Some cyclizations can take 24 hours or more to reach completion.

  • Solvent Choice:

    • The solvent must be able to dissolve your starting materials and be stable at the required reaction temperature.

    • High-boiling aprotic solvents like DMF, DMSO, or sulfolane can sometimes facilitate difficult cyclizations by enabling higher reaction temperatures.

  • Catalysis:

    • If the reaction is acid- or base-catalyzed, ensure the catalyst is active and present in the correct stoichiometric amount. For some reactions, a stronger acid or base might be required.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for achieving cyclization of isothiazole hydrazides to form fused systems?

A1: The choice of method depends heavily on the specific fused ring system you are targeting. The most common strategies include:

  • Oxidative Cyclization: This is often used for forming N-N bonds in fused pyrazole systems. A common reagent system is hydrogen peroxide in pyridine, which oxidizes amino and thiocarbamoyl groups to facilitate ring closure.

  • Dehydrative Cyclization: This is typical for forming pyrimidine or similar rings fused to the isothiazole. It involves condensing the isothiazole hydrazide with a 1,3-dicarbonyl compound or its equivalent, followed by acid- or heat-induced cyclization with the loss of water. Reagents like POCl₃ or PPA are common.

  • Vilsmeier-Haack Reaction: This reaction can be used to formylate a reactive position on a precursor, creating an aldehyde that can then be cyclized with the hydrazide moiety.[9][10]

Q2: How can I reliably distinguish between my desired fused isothiazole and a 1,3,4-oxadiazole byproduct using spectroscopic data?

A2: While both are aromatic heterocycles, their spectroscopic signatures are distinct:

  • ¹³C NMR: The chemical shifts of the carbon atoms within the heterocyclic rings will be different. Carbons in an oxadiazole ring are typically more deshielded (further downfield) due to the two adjacent electronegative atoms (N and O) compared to those in a fused pyrimidine or pyrazole ring.

  • ¹H NMR: The proton environment will be unique. Protons on the newly formed ring or adjacent to it will have characteristic chemical shifts and coupling constants.

  • Mass Spectrometry (MS): The most definitive initial evidence. The exact mass of the two compounds will be different. The desired fused isothiazole will contain sulfur, while the oxadiazole will not, leading to a different elemental composition and isotopic pattern.

  • Infrared (IR) Spectroscopy: While less definitive, the C=N and C-O-C stretching frequencies in the oxadiazole will differ from the vibrations in the target fused system.

Q3: Can the substituents on my isothiazole ring affect the success of the cyclization?

A3: Absolutely. Substituents have a profound electronic and steric influence.

  • Electron-Withdrawing Groups (EWGs) , such as -NO₂, -CN, or halides, on the isothiazole ring can make the ring nitrogens less nucleophilic, potentially hindering cyclization pathways that rely on their attack. However, they can also activate adjacent positions for nucleophilic attack.[11]

  • Electron-Donating Groups (EDGs) , like -CH₃ or -OCH₃, can enhance the nucleophilicity of the ring nitrogens, potentially facilitating the desired cyclization.

  • Steric Hindrance: Bulky substituents near the reaction site can sterically block the intramolecular cyclization, leading to low or no yield. In such cases, you may need more forcing conditions (higher temperature, longer reaction time) or a different synthetic route.

Key Experimental Protocols

Protocol 1: Oxidative Cyclization to a Fused Pyrazolo[3,4-c]isothiazole System

This protocol is adapted from methodologies used for the synthesis of fused isothiazoles and is suitable when the precursor contains adjacent amino and thiocarbamoyl functionalities.

Objective: To perform an oxidative cyclization to form an N-S bond.

Step-by-Step Methodology:

  • Dissolution: Dissolve the isothiazole hydrazide precursor (1.0 mmol) in pyridine (10-15 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring vigorously, add 30-40% hydrogen peroxide (1.5 mmol, 1.5 eq.) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Stir the solution at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for 24 hours. Monitor the reaction progress using TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Workup: Once the reaction is complete, evaporate the pyridine under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography using an appropriate solvent gradient (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) to isolate the desired fused isothiazole product.

Caption: Workflow for oxidative cyclization protocol.

Protocol 2: Dehydrative Cyclization using POCl₃

This protocol is suitable for reactions where a new ring is formed via condensation and elimination of water, such as forming an isothiazolo[5,4-d]pyrimidine from an amino-isothiazole carboxamide and a carboxylic acid derivative.

Objective: To achieve cyclization via intramolecular dehydration.

Step-by-Step Methodology:

  • Mixing Reagents: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), combine the isothiazole hydrazide precursor (1.0 mmol) and the cyclizing partner (e.g., an orthoformate or acid anhydride, 1.2 mmol).

  • Solvent Addition: Add phosphorus oxychloride (POCl₃) (5-10 mL, used as both reagent and solvent) carefully at 0 °C.

  • Reaction: Slowly warm the mixture to room temperature and then heat to reflux (approx. 107 °C) for 4-8 hours. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralization: Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH ~7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel chromatography.

References

  • Kim, J., Kim, D., Lee, J. et al. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. RSC Advances. Available at: [Link][3][12]

  • Savateev, A., Kurpil, B., Mishchenko, A. et al. Photooxidation of N-acylhydrazones to 1,3,4-oxadiazoles catalyzed by heterogeneous visible-light-active carbon nitride semiconductor. SciSpace. Available at: [Link][13]

  • Zhao, Q., Li, M., Han, J. et al. Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+. Organic & Biomolecular Chemistry. Available at: [Link][1]

  • Jobling, J., Tadesse, S., Hollingworth, G. et al. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones. Chemistry – A European Journal. Available at: [Link][2]

  • Joshi, A., Patel, V., Patel, S. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link][8]

  • Gein, N., Varkentin, A., Ganebnykh, I. et al. Cyclization of β‐Chlorovinyl Thiohydrazones into Pyridazines: A Mechanistic Study. ChemistrySelect. Available at: [Link][6]

  • Thirunarayanan, G. THIONYL CHLORIDE CATALYZED SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF SOME 2-BENZYLIDENE-1- TOSYLHYDRAZINES. Semantic Scholar. Available at: [Link][14]

  • Gein, N., Varkentin, A., Ganebnykh, I. et al. Proposed mechanistic pathways for the cyclization of thiohydrazone 3 to pyridazine 4. ResearchGate. Available at: [Link][15]

  • Quiroga, J., Rincón, D., Abonia, R. et al. Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link][9]

  • Wang, Y., Murphy, G. Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. Molecules. Available at: [Link][16]

  • Goudarshivannanavar, B., Kamble, R., Gireesh, T. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Borse, A., Pawar, S., Patil, V. A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link][17]

  • Al-Zaydi, K., Al-shmaly, N., Al-Harbi, A. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link][10]

  • Al-Adool, K., Al-Majedy, Y., Al-Amiery, A. Synthesis of hindered hydrazones and their reaction with thionyl chloride. Academia.edu. Available at: [Link][4]

  • Kotali, A., Papanastasiou, I. Reactions of N-acylhydrazones with thionyl chloride. ResearchGate. Available at: [Link][5]

  • Gein, N., Zamaraeva, T., Ganebnykh, I. et al. Thiohydrazides in the Synthesis of Functionalized Extranuclear Heterosteroids. MDPI. Available at: [Link][7]

  • Potkin, V., Petkevich, S., Kletskov, A. et al. Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. SynOpen. Available at: [Link][11]

Sources

Minimizing side reactions in isothiazole hydrazone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Optimizing Yields Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Stability-Reactivity Paradox

Isothiazole hydrazones are high-value scaffolds in drug discovery, particularly for their antiviral and anti-inflammatory profiles.[1] However, their synthesis presents a unique "Stability-Reactivity Paradox." You must drive the condensation of a carbonyl with a hydrazine (requiring acid catalysis and heat) while preserving the isothiazole ring, which is notoriously susceptible to nucleophilic attack and reductive cleavage at the N–S bond.

This guide provides a self-validating workflow to navigate these competing pathways, ensuring high fidelity in your target molecule synthesis.

Module 1: The Chemistry of Failure (Mechanistic Insights)

To troubleshoot effectively, one must visualize the invisible competition occurring in the flask. The isothiazole ring is not an inert spectator; it is an electrophile that competes with your carbonyl group.

Visualizing Competing Pathways

The following diagram maps the kinetic vs. thermodynamic decisions your reaction makes.

IsothiazolePathways Start Isothiazole Carbonyl + Hydrazine Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack RingOpen Ring Cleavage (S-N Bond Attack) Start->RingOpen Strong Nucleophile or High pH Product Target Hydrazone (Thermodynamic) Inter->Product -H2O (Acid Cat.) Azine Azine Impurity (Dimerization) Product->Azine + Carbonyl (Excess SM) Hydrolysis Reversion (Hydrolysis) Product->Hydrolysis +H2O (Equilibrium)

Figure 1: Reaction landscape showing the target pathway (Green) versus critical failure modes (Red). Note that the hydrazine reagent can act as a destructive nucleophile against the isothiazole ring if the carbonyl is unreactive.

Module 2: Troubleshooting Guide

Use this matrix to diagnose spectral anomalies or yield losses.

Symptom Probable Cause Mechanistic Explanation Corrective Action
Precipitate is colored (Deep Yellow/Orange) but wrong Mass Azine Formation The hydrazone product creates a new nucleophilic center that attacks a second molecule of isothiazole carbonyl.1. Increase Hydrazine equivalents (1.5–2.0 eq).2. Reverse addition: Add Carbonyl slowly to the Hydrazine solution.3. Avoid concentrated mixtures.
Loss of Aromaticity (NMR) / Thiophene-like byproducts Ring Cleavage (S-N Bond) The isothiazole N-S bond is weak. Hydrazine (a strong nucleophile) attacked the Sulfur instead of the Carbonyl.1. Lower reaction temperature.2. Lower pH (pH 4–5) to protonate hydrazine slightly, reducing its hardness as a nucleophile.3. Use sterically hindered hydrazines if applicable.
Low Conversion / Starting Material Remains Equilibrium Stalling Hydrazone formation is reversible. Water accumulation pushes the equilibrium back to the left.1. Add molecular sieves (3Å or 4Å) to the flask.2. Use a Dean-Stark trap if using toluene.3. Switch to anhydrous ethanol.
Multiple Spots on TLC (Same Mass) E/Z Isomerization The C=N double bond allows geometric isomers. E-isomer is usually more stable but Z exists in solution.1. Do not purify yet. Isomers often equilibrate to the stable form upon crystallization.2. Avoid light exposure (photo-isomerization).
Module 3: Optimized Experimental Protocol

This protocol is designed to minimize free nucleophile concentration (protecting the ring) while maximizing water removal (driving equilibrium).

Standard Operating Procedure (SOP-ISO-HYD-01)

Reagents:

  • Isothiazole Carbonyl Substrate (1.0 eq)

  • Hydrazine/Hydrazide derivative (1.2 – 1.5 eq)

  • Catalyst: Glacial Acetic Acid (0.1 – 0.5 eq) or p-TSA (0.05 eq)

  • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)

  • Desiccant: Activated 3Å Molecular Sieves

Workflow:

  • System Prep: Flame-dry glassware under Ar/N2 atmosphere. Add activated molecular sieves to the reaction flask.

    • Why? Strictly anhydrous conditions prevent hydrolysis and drive the reaction to completion.

  • Nucleophile Activation: Dissolve the Hydrazine derivative in Anhydrous EtOH. Add the acid catalyst (Acetic Acid) and stir for 10 minutes at room temperature.

    • Why? Lowering the pH (approx. 4-5) buffers the hydrazine. This is critical. It ensures the hydrazine is reactive enough to attack the carbonyl but "softened" enough to reduce attack on the isothiazole S-N bond.

  • Controlled Addition: Dissolve the Isothiazole Carbonyl in a minimum volume of EtOH. Add this solution dropwise to the buffered hydrazine solution over 15-20 minutes.

    • Why? Keeping the hydrazine in excess relative to the carbonyl at all times prevents the Product from reacting with Carbonyl to form the Azine dimer.

  • Reaction Phase: Reflux gently (60-70°C). Monitor via TLC every 60 minutes.

    • End Point: Disappearance of carbonyl starting material.

  • Work-up:

    • Cool to room temperature (slowly) to promote crystallization.

    • If precipitate forms: Filter and wash with cold EtOH.

    • If no precipitate: Concentrate in vacuo, then recrystallize from EtOH/Water or Toluene/Hexane.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use strong acids like HCl or H2SO4 to speed this up? A: Avoid if possible. While strong acids catalyze the dehydration step effectively, they can protonate the isothiazole ring nitrogen, rendering the ring electron-deficient and highly susceptible to cleavage. Furthermore, they can salt out the hydrazine, removing it from the solution. Glacial acetic acid is the "Goldilocks" catalyst—strong enough to activate the carbonyl, weak enough to spare the ring.

Q2: My isothiazole aldehyde is not reacting, even with heat. Why? A: Check the substitution at position 5. If you have electron-donating groups (like amines or methoxy) on the isothiazole, they push electron density into the ring and, by resonance, reduce the electrophilicity of the exocyclic carbonyl. You may need a stronger Lewis acid catalyst (like


) or microwave irradiation to overcome this electronic deactivation.

Q3: How do I store these compounds? A: Isothiazole hydrazones are hydrolytically unstable. Store them in a desiccator at -20°C. Moisture from the air will slowly hydrolyze the C=N bond, releasing the toxic hydrazine and the parent carbonyl over weeks.

Q4: Why do I see two sets of NMR signals? A: This is likely E/Z isomerism, not an impurity. Hydrazones often exist as mixtures in solution (DMSO-d6). To confirm, take a variable-temperature NMR (VT-NMR). If the peaks coalesce at high temperatures, they are dynamic isomers. If they remain distinct, you have a static impurity (likely the azine).

References
  • Mechanisms of Hydrazone Formation & C

    • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
  • Isothiazole Ring Stability & Cleavage

    • Vicini, P., et al. (2006). Synthesis and biological evaluation of benzo[d]isothiazole hydrazones as anti-inflammatory agents. European Journal of Medicinal Chemistry.
    • Context: Discusses the synthetic pathways and stability of the isothiazole scaffold during condens
  • Azine Form

    • Day, A. C., & Whiting, M. C. (1970).[2] Acetone Hydrazone. Organic Syntheses, 50, 3.[2]

    • Context: Foundational text on controlling stoichiometry to prevent azine dimeriz
  • Nucleophilic

    • McKinnon, D. M., & Hassan, M. E. (1977).[3] The reactions of isothiazolium salts with selected nucleophilic reagents. Canadian Journal of Chemistry, 55(7), 1123-1131.

    • Context: Details the mechanism of S-N bond cleavage by nucleophiles.

Sources

Technical Support Center: Handling & Stability of Isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ISO-HYGRO-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Mitigation of Hygroscopicity and Hydrolytic Degradation in Isothiazole Scaffolds

Executive Summary: The "Thirsty" Heterocycle

Isothiazole derivatives—particularly isothiazolinones and cationic isothiazolium salts—present a dual challenge in medicinal chemistry and agrochemical development. Their electron-deficient N–S bond renders them susceptible to nucleophilic attack (hydrolysis) , a process catalytically accelerated by the moisture they aggressively absorb from the atmosphere (deliquescence).

This guide replaces standard operating procedures (SOPs) with causality-driven protocols . We do not just tell you to dry them; we explain how to prevent the specific ring-opening mechanisms that destroy your compound's potency.

Module A: Storage & Transfer (Preventing Deliquescence)

The Issue: You open a vial of a crystalline isothiazole salt, and within minutes, it becomes a sticky gum or oil. The Cause: The lattice energy of ionic isothiazole derivatives is often easily overcome by the hydration energy of atmospheric water. Once solvated, the local pH shifts, often initiating autocatalytic degradation.

Protocol A1: The "Argon Cone" Weighing Technique

Use this when a glovebox is unavailable but the sample cannot tolerate ambient humidity for >30 seconds.

  • Preparation: Place an inverted funnel clamped 2 inches above your analytical balance pan.

  • Flow: Connect the funnel to a dry Argon line (heavy gas sinks, creating a "cone" of protection). Set flow to gentle (avoid turbulence affecting the balance reading).

  • Equilibration: Allow the balance to tare under the gas flow.

  • Transfer: Open the sample vial only under the funnel. Transfer quickly using a pre-dried spatula.

  • Validation: If the mass drifts upwards continuously, your gas shield is insufficient. Switch to Weighing by Difference inside a sealed vessel.

Workflow Diagram: Safe Transfer Logic

The following decision tree illustrates the required containment level based on the derivative's hygroscopic severity.

SafeTransfer Start Isothiazole Sample CheckState Physical State? Start->CheckState Solid Free Base / Neutral CheckState->Solid Stable Salt Salt / Ionic Liquid CheckState->Salt Deliquescent Action1 Standard Desiccator (<20% RH) Solid->Action1 Action2 Glovebox / Schlenk Line (<1 ppm H2O) Salt->Action2 Weighing Weighing Protocol Action1->Weighing Argon Cone Action2->Weighing Closed Vessel Reaction Reaction Weighing->Reaction Immediate Solubilization

Figure 1: Decision matrix for handling isothiazole derivatives based on physical state and hygroscopic risk.

Module B: Chemical Stability (Preventing Hydrolysis)

The Issue: LC-MS shows a mass shift of +18 (water addition) or ring cleavage products, even after "drying." The Cause: The isothiazole ring, especially in isothiazolinones (e.g., BIT, MIT, OIT), contains a reactive N–S bond. In the presence of moisture and alkaline pH (pH > 8), hydroxide ions attack the sulfur or the carbonyl carbon, leading to irreversible ring opening.

Critical Mechanism: Base-Catalyzed Ring Opening

You must maintain a neutral to slightly acidic environment. Never store these derivatives in basic buffers or use basic drying agents (like K2CO3).

Hydrolysis cluster_prevention Mitigation Strategy Isothiazole Isothiazole/Isothiazolinone (Intact Ring) Attack Nucleophilic Attack on Sulfur or Carbonyl Isothiazole->Attack Susceptibility Water Moisture Ingress (+ High pH) Water->Attack Catalyst Cleavage N-S Bond Cleavage Attack->Cleavage Product Ring-Opened Amides/Thioesters (Biologically Inactive) Cleavage->Product Acid Maintain pH < 7 Acid->Attack Inhibits Dry Exclude Water Dry->Water Removes

Figure 2: The pathway of hydrolytic degradation in isothiazole derivatives and critical control points.

Module C: Synthesis & Purification (Drying Protocols)

The Issue: How to dry the compound without triggering thermal degradation or hydrolysis. The Solution: Select drying agents that are non-basic and chemically compatible with the sulfur moiety.

Table 1: Desiccant Compatibility for Isothiazoles
Drying AgentCompatibilityTechnical Rationale
MgSO₄ (Anhydrous) Recommended Neutral pH, high capacity, rapid action. Does not catalyze ring opening.
Na₂SO₄ Safe Neutral, but slower than MgSO₄. Good for overnight drying of extracts.
CaCl₂ ⚠️ Caution Can complex with nitrogen/oxygen in the ring; avoid for final product storage.
K₂CO₃ / KOH FORBIDDEN High pH Risk. Will catalyze N–S bond hydrolysis and destroy the isothiazole ring.
P₂O₅ (Vacuum) Excellent Acidic nature stabilizes the ring while aggressively removing water. Use in vacuum pistols.
Protocol C1: Azeotropic Drying (The "Rescue" Method)

Use this if your sample has already absorbed water and cannot be crystallized.

  • Dissolve the wet isothiazole derivative in anhydrous 2-MeTHF or Toluene .

  • Rotary evaporate at reduced pressure. The water-solvent azeotrope will carry the moisture off at a lower temperature than water's boiling point.

  • Do not distill to dryness if the compound is thermally unstable. Isolate as a concentrated oil or precipitate with dry diethyl ether.

Frequently Asked Questions (FAQ)

Q1: My isothiazole salt turned into a liquid overnight. Is it ruined?

  • Answer: Not necessarily, but it is likely hydrolyzed if the environment was not acidic. Check stability via NMR (look for loss of ring protons). If the ring is intact, you can attempt to rescue it by dissolving in dry methanol and re-precipitating with cold, dry ether under Argon.

Q2: Can I use DMSO-d6 for NMR analysis?

  • Answer: Yes, but DMSO is extremely hygroscopic.

    • Risk:[1] Wet DMSO + Isothiazole = Hydrolysis during the NMR run.

    • Fix: Use ampoule-sealed dry solvents or treat your DMSO-d6 with activated 4Å molecular sieves for 24 hours prior to use.

Q3: Which salt form is least hygroscopic?

  • Answer: Avoid halides (Chlorides/Bromides) if possible, as they are notoriously hygroscopic.

    • Recommendation: If you have synthetic freedom, convert your isothiazole base into a Fumarate , Maleate , or Tosylate salt. These bulky anions often provide better lattice stability and lower hygroscopicity than HCl salts.

Q4: How should I package these for shipment?

  • Answer: Double-bagging is insufficient. Use Alu-Alu (Aluminum-Aluminum) blister packs or heat-sealed Mylar bags with a sachet of silica gel outside the inner vial. This creates a zero-transmission barrier against moisture vapor.

References & Authority

  • Bollmann, U. E., et al. (2014). Leaching and fate of isothiazolinone biocides from paints.[2] Discusses the hydrolysis half-lives of OIT and DCOIT in aqueous environments.

  • Morley, J. O., et al. (2005). Quantum mechanical studies on the hydrolysis of isothiazol-3-ones. Details the nucleophilic attack mechanism on the sulfur atom.

  • Waterman, K. C., & MacDonald, B. C. (2010). Package Selection for Moisture Protection for Solid Oral Dosage Forms.[3] Provides data on Alu-Alu packaging efficacy.

  • Sigma-Aldrich (Merck). Handling Hygroscopic Reagents Technical Guide. Standard industry protocols for weighing and storage.

Sources

Technical Support Center: Separation of Isothiazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Separation Science Hub. Topic: Purification and Resolution of Isothiazole Regioisomers via Column Chromatography. Status: Operational.

Core Diagnostic & Strategy (The "Why" and "How")

Isothiazoles (1,2-thiazoles) present unique chromatographic challenges compared to their 1,3-thiazole counterparts. Their separation is often complicated by two factors: basicity (leading to peak tailing on acidic silica) and regioisomer similarity (3-, 4-, and 5-substituted isomers often possess nearly identical dipole moments).

This guide prioritizes selectivity optimization and stationary phase deactivation to resolve these issues.

Decision Matrix: Method Selection

Before starting your run, determine your primary failure mode using the logic tree below.

Isothiazole_Workflow start START: Diagnostic TLC check_rf Are isomers separating on TLC (Rf > 0.1 difference)? start->check_rf check_shape Is the spot shape round or streaking? check_rf->check_shape Yes coelution Issue: Co-elution (Identical Polarity) check_rf->coelution No streaking Issue: Tailing/Streaking (Silanol Interaction) check_shape->streaking Streaking good_sep Proceed to Flash Chromatography check_shape->good_sep Round sol_mod Solution: Add Base Modifier (1% TEA or NH4OH) streaking->sol_mod sol_phase Solution: Change Selectivity Switch Solvent Class or Use C18/Alumina coelution->sol_phase

Figure 1: Diagnostic logic for selecting the appropriate chromatographic conditions based on Thin Layer Chromatography (TLC) behavior.

Troubleshooting Guide (Q&A)

Issue 1: Peak Tailing & Poor Resolution

Q: My isothiazole product streaks significantly on silica gel, spanning nearly 0.3 Rf units. How do I sharpen the bands?

A: The issue is likely silanol interaction, not just solubility. Isothiazoles contain a basic nitrogen (pyridine-like) that hydrogen bonds with the acidic silanol (Si-OH) groups on standard silica gel. This causes "drag" or tailing.

  • The Fix: You must mask the silanol sites using a competitive base.

  • Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.

  • Critical Warning: Do NOT use strong bases like NaOH. The isothiazole S-N bond is susceptible to nucleophilic attack and ring cleavage under strongly basic conditions [1]. Stick to volatile organic amines.

Comparison of Modifiers:

ModifierConcentrationProsCons
Triethylamine (TEA) 0.5 - 1.0% v/vExcellent silanol masking; sharp peaks.Hard to remove (high bp); can contaminate NMR.
Ammonium Hydroxide 0.5 - 1.0% v/vVolatile; easily removed.Immiscible with pure Hexane (requires polar co-solvent).
Ammonium Acetate 10-20 mMBuffers pH; ideal for C18/Reverse Phase.Low solubility in normal phase solvents.
Issue 2: Isomer Co-elution

Q: I have a mixture of 3- and 5-substituted regioisomers. They appear as a single spot on TLC in Hexane/EtOAc.

A: You need to exploit "Selectivity" over "Solvent Strength." Isomers often have identical partition coefficients in one solvent system but differ in another due to dipole orientation.

  • The Fix: Switch solvent classes entirely.

    • DCM / Methanol: Isothiazoles are polarizable. Dichloromethane (DCM) often separates regioisomers better than Hexane/EtOAc because it interacts differently with the dipole of the heterocycle.

    • Toluene / Acetone: Toluene provides

      
      -
      
      
      
      interactions that can differentiate between electron-rich and electron-poor isomers.
    • Stationary Phase Switch: If silica fails, use Neutral Alumina . Alumina has a different surface chemistry (Lewis acidic Al sites) that often resolves isomers co-eluting on silica [2].

Issue 3: Compound Decomposition

Q: My crude NMR shows the product, but after the column, the yield is low and I see new baseline impurities.

A: Your isothiazole is likely acid-sensitive. Standard silica gel is slightly acidic (pH ~5-6). Some amino-isothiazoles or those with labile protecting groups can degrade during the run.

  • The Fix: "Deactivate" the silica column before loading your sample.

  • Protocol (The TEA Wash):

    • Pack the column with silica.

    • Flush with 3 column volumes (CV) of Hexane containing 5% Triethylamine .

    • Flush with 2 CV of pure mobile phase (to remove excess TEA).

    • Load your sample. This neutralizes the most active acidic sites on the silica surface.

Detailed Protocols

Protocol A: Dry Loading (For Solubility & Resolution)

Isothiazoles are often solids with poor solubility in non-polar starting mobile phases (e.g., 5% EtOAc/Hexane). Loading them as a liquid solution (e.g., in DCM) often causes "band broadening" because the strong solvent carries the compound too fast down the column.

The Solution: Dry Loading

Dry_Load step1 Dissolve Sample in DCM/MeOH step2 Add Silica Gel (1:1 to 1:2 ratio) step1->step2 step3 Rotary Evaporate to Dry Powder step2->step3 step4 Load Powder on Top of Column step3->step4 step5 Add Sand Layer & Elute step4->step5

Figure 2: Step-by-step workflow for dry loading samples to maximize resolution.

  • Dissolve: Dissolve your crude mixture in the minimum amount of DCM or Methanol.

  • Adsorb: Add silica gel (approx. 1-2 times the weight of your crude mass).

  • Evaporate: Rotovap until you have a free-flowing, dry powder. Note: If it is sticky, you added too little silica or solvent remains.

  • Load: Pour this powder carefully onto the top of your pre-packed column.

  • Protect: Add a layer of sand on top to prevent disturbing the silica bed when adding solvent.

Protocol B: Reverse Phase (C18) Alternative

If Normal Phase (Silica) fails to separate isomers, Reverse Phase (C18) is the industry standard for polar heterocycles [3].

  • Column: C18 (Octadecylsilane).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate for pH 7).

  • Mobile Phase B: Acetonitrile (ACN) or Methanol.[1]

  • Gradient: Start at 5% B, hold for 2 CV, then ramp to 100% B over 15-20 CV.

  • Why it works: C18 separates based on hydrophobicity. Regioisomers usually have slightly different hydrophobic surface areas, leading to different retention times.

References

  • Isothiazole Stability & Reactivity

    • Title: Isothiazoles in the Design and Synthesis of Biologically Active Substances.
    • Source: Thieme Connect / Synfacts.
    • Context: Discusses the sensitivity of the isothiazole nucleus and synthetic str
    • Link:

  • Stationary Phase Selection (Alumina vs Silica)

    • Title: How to separate regioisomers without using instrumental method?
    • Source: ResearchGate Discussion.[2]

    • Context: Expert consensus on using neutral alumina and additives for separating difficult regioisomers when silica fails.
    • Link:

  • Mobile Phase Modifiers (HPLC & Flash)

    • Title: Mobile Phase Modifiers: Types, Selection, Case Studies.[3]

    • Source: PharmaGuru.
    • Context: Detailed guide on using TEA and buffers to suppress tailing for basic compounds.
    • Link:

  • General Isomer Separation Strategies

    • Title: Easy purification of isomers with prepacked glass columns.[4]

    • Source: Chrom
    • Context: Case studies on separating E/Z isomers and regioisomers using high pH modifiers and specific column chemistries.[4]

    • Link:

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 1,2-Thiazole-4-carbohydrazide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6]

1,2-Thiazole-4-carbohydrazide (Isothiazole-4-carbohydrazide) is a critical scaffold in the development of anti-inflammatory and antiviral therapeutics.[1] Its analysis requires precise differentiation from its synthetic precursors (esters) and its structural isomer (1,3-thiazole).[1]

This guide provides an advanced technical breakdown of the 1H NMR spectral characteristics of 1,2-Thiazole-4-carbohydrazide. Unlike standard spectral lists, this document compares the target analyte against its synthetic precursor and regio-isomers , providing a self-validating framework for purity assessment.

The Molecule at a Glance
  • System: Heteroaromatic Isothiazole Ring (N-S bond).[1]

  • Substituent: Carbohydrazide group (

    
    ) at position 4.[1]
    
  • Critical Challenge: Distinguishing the isothiazole (1,2) core from the thiazole (1,[2][3][4]3) core and confirming complete hydrazinolysis of the ester.

Experimental Protocol: Self-Validating Methodology

To ensure high-fidelity data, the following protocol minimizes solvent exchange errors and maximizes resolution of labile protons.

Sample Preparation Workflow
  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.[1]

    • Reasoning: Chloroform-d (

      
      ) is unsuitable due to the poor solubility of the polar hydrazide moiety. Methanol-d4 (
      
      
      
      ) causes rapid exchange of the amide (
      
      
      ) and amine (
      
      
      ) protons, erasing critical spectral data.[1]
  • Concentration: 5–10 mg in 0.6 mL DMSO-d6.

  • Reference: Tetramethylsilane (TMS) internal standard (

    
     0.00 ppm) or residual DMSO pentet (
    
    
    
    2.50 ppm).[1]
The D2O Shake Test (Validation Step)

After the initial scan, add 1-2 drops of Deuterium Oxide (


) to the NMR tube and re-acquire.
  • Expected Result: Signals at

    
     ~9.8 ppm and 
    
    
    
    ~4.5 ppm must disappear.
  • Logic: This confirms the assignment of labile

    
     and 
    
    
    
    protons, distinguishing them from aromatic impurities.

Comparative Spectral Analysis

This section compares the target product against its primary "alternatives": the Starting Material (Ethyl Ester) and the Regio-isomer (1,3-Thiazole) .[1]

Target vs. Precursor (Reaction Monitoring)

The synthesis typically involves reacting Ethyl isothiazole-4-carboxylate with hydrazine hydrate.[1]

Table 1: Comparative Chemical Shifts (DMSO-d6, 400 MHz)

FeatureTarget: 1,2-Thiazole-4-carbohydrazide Precursor: Ethyl Isothiazole-4-carboxylate Analytical Significance
H-5 (Ring)

9.45 ppm (s)

9.60 ppm (s)
Slight upfield shift due to change in carbonyl electronics.[1]
H-3 (Ring)

8.90 ppm (s)

9.05 ppm (s)
Diagnostic ring proton; confirms core integrity.[1]
-NH- (Amide)

9.80 ppm (bs, 1H)
Absent Primary confirmation of product formation.
-NH2 (Amine)

4.50 ppm (bs, 2H)
Absent Confirms presence of hydrazide tail.[1]
Ethyl Group Absent

4.35 (q), 1.35 (t)
Disappearance = 100% Conversion.
Target vs. Isomer (Structural Verification)

A common error in vendor sourcing is receiving the 1,3-thiazole isomer.

Feature1,2-Thiazole (Isothiazole) 1,3-Thiazole Differentiation Logic
Ring Protons Two Singlets (H-3, H-5)Two Doublets or Singlets (H-2, H-5)1,3-Thiazole H-2 is extremely deshielded (

>9.[1]2) and often shows coupling (

Hz) to H-5.[1]
Coupling

Hz (often unresolved)

Hz
Isothiazole protons appear as sharp singlets; Thiazole protons often show fine splitting.[1]

Detailed Signal Assignment & Mechanistic Insight

Aromatic Ring Protons (The Isothiazole Core)

The isothiazole ring contains two protons at positions 3 and 5.

  • H-5 (

    
     ~9.45 ppm):  This proton is adjacent to the Sulfur atom.[1] Sulfur is less electronegative than Nitrogen but, in the isothiazole aromatic system, the position adjacent to Sulfur (C-5) is highly deshielded due to the specific ring current and anisotropy of the N-S bond.
    
  • H-3 (

    
     ~8.90 ppm):  Adjacent to the Nitrogen.[1][2] While Nitrogen is electronegative, the electron density map of isothiazole typically places H-5 further downfield than H-3 in 4-substituted derivatives.[1]
    
The Hydrazide System (-CONHNH2)
  • Amide -NH- (

    
     9.5 - 10.0 ppm):  Appears as a broad singlet.[1] The carbonyl group exerts a strong deshielding anisotropic effect.
    
  • Amine -NH2 (

    
     4.0 - 5.0 ppm):  Typically a broad "hump".[1]
    
    • Note: If the sample is very dry and pure, this may split into a doublet (coupling to NH), but in routine DMSO-d6, it is a singlet.

    • Impurity Alert: A sharp singlet at

      
       3.3 ppm is likely water, not NH2.
      

Visualizations

Analysis Workflow Diagram

This diagram outlines the logical flow for confirming the product identity.

AnalysisWorkflow Start Crude Reaction Mixture SamplePrep Dissolve in DMSO-d6 (Avoid CDCl3/MeOD) Start->SamplePrep Acquire Acquire 1H NMR (400+ MHz) SamplePrep->Acquire CheckEthyl Check Region 1.0 - 4.5 ppm Ethyl Signals Present? Acquire->CheckEthyl EthylYes Incomplete Reaction (Ester present) CheckEthyl->EthylYes Yes EthylNo Proceed to Region 8.0 - 10.0 ppm CheckEthyl->EthylNo No CheckRing Ring Signals: Two Singlets (H3, H5)? EthylNo->CheckRing RingNo Suspect 1,3-Thiazole Isomer (Check Coupling J ~2Hz) CheckRing->RingNo No RingYes Confirm Hydrazide Signals NH (~9.8) & NH2 (~4.5) CheckRing->RingYes Yes D2O D2O Shake Test NH/NH2 Disappear? RingYes->D2O Final CONFIRMED: 1,2-Thiazole-4-carbohydrazide D2O->Final Yes

Caption: Decision tree for validating 1,2-Thiazole-4-carbohydrazide synthesis via NMR.

Chemical Shift Correlation

Visualizing the specific proton environments on the isothiazole scaffold.

StructureMap H5 H-5 (Ring) δ 9.45 ppm H3 H-3 (Ring) δ 8.90 ppm NH Amide NH δ 9.80 ppm NH2 Amine NH2 δ 4.50 ppm NH->NH2 Core 1,2-Thiazole Core Core->H5 Deshielded by S Core->H3 Deshielded by N Linker Carbonyl (C=O) Core->Linker Position 4 Linker->NH

Caption: Proton assignment map highlighting the deshielding effects of the heteroatoms.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Standard text for general hydrazide and heteroaromatic shifts).

  • Canadian Journal of Chemistry . (1975). Carbon-13 and proton chemical shifts of some monosubstituted isothiazoles. (Authoritative source for H-3 vs H-5 assignment in isothiazoles).[1]

  • National Institutes of Health (NIH) . (2025).[1] Discovery of Hydrazine Clubbed Thiazoles. (Comparative data for thiazole/hydrazide derivatives).

  • Reich, H. J. (University of Wisconsin).[6] Bordwell pKa Table and NMR Data Collections. (Reference for solvent effects on amide/hydrazide protons).[1]

Sources

A Comparative Guide to the FTIR Absorption of Isothiazole Hydrazide Carbonyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering Molecular Structure with Infrared Spectroscopy

In the landscape of modern drug discovery and development, the isothiazole nucleus is a privileged scaffold, forming the core of numerous compounds with significant biological activity.[1][2] When this heterocyclic moiety is functionalized with a hydrazide group (-CONHNH₂), the resulting isothiazole hydrazides become versatile intermediates for synthesizing a wide array of pharmacologically relevant molecules.[3][4][5]

Characterizing these molecules is paramount, and Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and non-destructive analytical technique. It provides a molecular "fingerprint," revealing the presence and electronic environment of key functional groups. Among the most prominent and informative signals in the FTIR spectrum of an isothiazole hydrazide is the stretching vibration of the carbonyl group (C=O). This guide offers an in-depth analysis of this specific absorption band, comparing it with other carbonyl-containing compounds and elucidating the structural factors that govern its precise spectral position.

The Carbonyl Stretching Vibration: A Strong and Sensitive Reporter

The carbon-oxygen double bond (C=O) is characterized by a large dipole moment, which results in a very strong and sharp absorption band in the infrared spectrum, typically appearing in the 1650–1850 cm⁻¹ region.[6][7] The exact wavenumber of this absorption is exquisitely sensitive to the bond's electronic environment, making it a powerful diagnostic tool. For isothiazole hydrazides, the position of the C=O band is a result of a delicate interplay between several structural and environmental factors.

Core Factors Influencing the Carbonyl Frequency in Isothiazole Hydrazides

The carbonyl group in a hydrazide is, in essence, an amide carbonyl. Its vibrational frequency is primarily dictated by a balance of resonance, inductive effects, and hydrogen bonding.

Amide Resonance: The Primary Frequency-Lowering Effect

The most significant factor influencing the hydrazide carbonyl frequency is "amide resonance." The lone pair of electrons on the nitrogen atom adjacent to the carbonyl group is delocalized onto the carbonyl oxygen.

This delocalization imparts partial single-bond character to the C=O bond, weakening it and lowering its force constant. Consequently, less energy is required to excite its stretching vibration. This effect shifts the carbonyl absorption to a significantly lower wavenumber (typically 1630-1690 cm⁻¹) compared to a simple ketone (~1715 cm⁻¹) or an ester (~1735 cm⁻¹), where this type of resonance is less pronounced or absent.[6][8][9]

Hydrogen Bonding: A Shift to Lower Wavenumbers

Hydrazides are excellent hydrogen bond donors (N-H) and acceptors (C=O). In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding occurs. This interaction further polarizes and weakens the C=O bond, causing an additional shift to lower frequencies and often leading to band broadening.[10][11] Intramolecular hydrogen bonding, if structurally possible, can have a similar effect.

Electronic Effects from the Isothiazole Ring

The isothiazole ring, being an aromatic heterocycle, exerts a powerful influence on the attached hydrazide carbonyl group. The nature and position of substituents on the ring can fine-tune the carbonyl stretching frequency through inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halogens on the isothiazole ring pull electron density away from the carbonyl group. This inductive withdrawal increases the double-bond character of the C=O bond, making it stronger and shifting the absorption to a higher wavenumber.

  • Electron-Donating Groups (EDGs): Groups like alkyl or methoxy (-OCH₃) can donate electron density to the system. This enhances the amide resonance effect, further weakening the C=O bond and shifting its absorption to a lower wavenumber.[12]

The following diagram illustrates the key factors influencing the carbonyl stretching frequency.

G cluster_Electronic C_O_Freq C=O Stretching Frequency in Isothiazole Hydrazide Resonance Amide Resonance C_O_Freq->Resonance H_Bonding Hydrogen Bonding C_O_Freq->H_Bonding Electronic Electronic Effects (from Isothiazole Ring) C_O_Freq->Electronic Lower_Freq1 Lowers Frequency (Weakens C=O Bond) Resonance->Lower_Freq1 Lower_Freq2 Lowers Frequency (Weakens C=O Bond) H_Bonding->Lower_Freq2 Modulates_Freq Modulates Frequency Electronic->Modulates_Freq EDG Electron-Donating Groups (EDG) Modulates_Freq->EDG EWG Electron-Withdrawing Groups (EWG) Modulates_Freq->EWG Lower_Freq3 Lowers Frequency EDG->Lower_Freq3 Higher_Freq Raises Frequency EWG->Higher_Freq

Factors influencing the carbonyl (C=O) stretching frequency.

Comparative Analysis: FTIR Data

To provide a clear perspective, the typical carbonyl stretching frequencies for isothiazole hydrazides are compared with those of other common carbonyl-containing functional groups. The values for hydrazides and amides are generally lower due to the strong resonance effect.

Functional GroupTypical C=O Stretch (cm⁻¹)Key Influencing Factors
Isothiazole Hydrazide 1640 - 1695 Strong amide resonance, hydrogen bonding, electronic effects from the isothiazole ring.[5][13][14]
General Acylhydrazides1650 - 1750Amide resonance, hydrogen bonding.[15]
Tertiary Amide1630 - 1670Amide resonance (no N-H for H-bonding).
Secondary Amide1630 - 1680Amide resonance, strong H-bonding.[8]
Ketone (Aliphatic)1705 - 1725Inductive effects, no resonance donation.[6]
Ester (Aliphatic)1735 - 1750Inductive effect of oxygen, weaker resonance donation than amides.[6]
Carboxylic Acid1700 - 1725Strong hydrogen bonding (dimerization).[6]
Acid Chloride1775 - 1810Strong inductive effect of chlorine, minimal resonance.[6]

Note: These are typical ranges and can shift based on conjugation, ring strain, and specific substituents.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol outlines the standard procedure for analyzing a solid isothiazole hydrazide sample using the KBr pellet method.

Objective: To obtain a clean, high-resolution FTIR spectrum of the isothiazole hydrazide sample, with a focus on identifying the carbonyl absorption band.
Materials:
  • Isothiazole hydrazide sample (2-3 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

Workflow Diagram

G cluster_Prep Sample Preparation cluster_Pellet Pellet Formation cluster_Acquisition Data Acquisition A 1. Grind KBr (Remove moisture) B 2. Add Sample (2-3 mg) A->B C 3. Mix Thoroughly (Create fine, uniform powder) B->C D 4. Load Powder into Die C->D E 5. Apply Pressure (8-10 tons) D->E F 6. Form Transparent Pellet E->F H 8. Mount Pellet F->H G 7. Run Background Scan (Empty sample holder) G->H I 9. Acquire Sample Spectrum (Typically 16-32 scans) H->I J 10. Analyze Spectrum I->J

Workflow for FTIR analysis using the KBr pellet method.
Step-by-Step Procedure:
  • Preparation: Ensure the mortar, pestle, and die set are impeccably clean and dry. Gently grind ~200 mg of dry KBr in the mortar to create a fine powder. This step helps to eliminate any adsorbed water, which shows a very broad absorption that can obscure the N-H region.

  • Mixing: Add 2-3 mg of the isothiazole hydrazide sample to the KBr. Grind the mixture for 1-2 minutes until it is a homogenous, fine powder. Inadequate mixing will result in a poor-quality, cloudy pellet and a noisy spectrum.

  • Pellet Pressing: Transfer a portion of the mixture into the pellet die. Place the die under the hydraulic press and apply pressure (typically 8-10 tons) for approximately 2 minutes.

  • Pellet Examination: Carefully release the pressure and extract the die. The resulting KBr pellet should be thin and transparent or translucent. An opaque or brittle pellet indicates insufficient grinding or pressure.

  • Background Scan: Place the empty sample holder into the FTIR spectrometer and run a background scan. This is crucial as it subtracts the spectral contributions from atmospheric CO₂ and water vapor.

  • Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum. Identify the strong, sharp peak in the 1640-1695 cm⁻¹ region and label it as the C=O stretch. Note its exact wavenumber and compare it to reference values and other peaks in the spectrum (e.g., N-H stretches around 3200-3400 cm⁻¹).

Conclusion

The carbonyl absorption band in isothiazole hydrazides is a highly informative feature in an FTIR spectrum. Its position, typically found between 1640 and 1695 cm⁻¹, is a direct reflection of the powerful amide resonance effect inherent to the hydrazide moiety. This frequency is further modulated by hydrogen bonding and the electronic nature of substituents on the isothiazole ring. By understanding these influencing factors and comparing the spectral data against other carbonyl compounds, researchers can gain significant insights into the molecular structure and electronic environment of these important pharmaceutical building blocks. This guide provides the foundational knowledge and practical steps to confidently interpret this key spectral feature.

References

  • Jetir.Org. (n.d.). Study of Medicinal and Biological Activity of few Heterocyclic Compounds with moieties of Hydrazide,Azo and Ester. Retrieved from [Link]

  • MDPI. (2020, March 10). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Retrieved from [Link]

  • PMC. (2023, November 10). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Retrieved from [Link]

  • PubMed. (2022, July 15). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Retrieved from [Link]

  • ResearchGate. (2016, March 24). (PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). Retrieved from [Link]

  • Baghdad Science Journal. (2025, February 20). Synthesis of Some New Hydrazide-Hydrazone and Heterocyclic Compounds Thiophene, Imine, Coumarin and Pyrazole Derivatives. Retrieved from [Link]

  • Who we serve. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide | Request PDF. Retrieved from [Link]

  • University of Babylon. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]

  • ResearchGate. (2002, January 1). (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Retrieved from [Link]

  • Anusandhanvallari. (n.d.). "Synthesis and Characterization of Hydrazine Derivatives.". Retrieved from [Link]

  • Semantic Scholar. (n.d.). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 16.4: Spectroscopic Properties. Retrieved from [Link]

  • PMC. (2025, April 19). New Antioxidant Triphenol-Derived Hydrazide-Hydrazone Thiazole: Formation and Analysis of Inclusion Complex with β-CD Using Experimental and Computational Approaches. Retrieved from [Link]

  • MDPI. (2015, September 18). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • MDPI. (2022, March 2). Synthesis of Novel Tritopic Hydrazone Ligands: Spectroscopy, Biological Activity, DFT, and Molecular Docking Studies. Retrieved from [Link]

  • PMC. (n.d.). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Retrieved from [Link]

  • ACS Publications. (2023, February 3). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives | The Journal of Organic Chemistry. Retrieved from [Link]

  • Universiti Tunku Abdul Rahman. (n.d.). ONE-POT SYNTHESIS OF THIAZOLE HYDRAZONES IN WATER By TAN KIT LIN. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of the (E)-2-((2 hydrazide-(4-vinylbenzyl)hydrazono) methyl)phenol ligand and Co(II) complex. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • AWS. (n.d.). Original Research Article Substituents on the infrared spectra of Thiazolyl. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Hilaris Publisher. (2018, February 20). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. Retrieved from [Link]

  • PubMed. (1990, October). Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. Retrieved from [Link]

  • Medwin Publishers. (2019, April 30). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. Retrieved from [Link]

  • ResearchGate. (2019, May 11). (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]

Sources

Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of heterocyclic compounds is paramount for structural elucidation and impurity profiling. This guide provides an in-depth analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation of isothiazole derivatives, offering a comparative perspective on how different substituents influence fragmentation pathways. By understanding these patterns, researchers can more accurately and efficiently identify isothiazole-containing compounds, a class of molecules with significant biological and pharmaceutical relevance.

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. Their derivatives are found in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Mass spectrometry, particularly with electron ionization, is a powerful tool for the structural analysis of these compounds. The fragmentation patterns observed in EI-MS provide a veritable fingerprint of the molecule, offering clues to its substitution and overall structure.

The Unsubstituted Isothiazole Ring: A Foundation for Fragmentation

Under electron ionization, the isothiazole ring undergoes characteristic fragmentation, providing a foundational pattern that is modified by the presence of substituents. The mass spectrum of isothiazole itself is dominated by an intense molecular ion peak, a testament to its aromatic stability. The primary fragmentation pathways involve the expulsion of small, stable neutral molecules.[1]

The most significant fragmentation pathways for the unsubstituted isothiazole ring are:

  • Loss of Hydrogen Cyanide (HCN): This is a common fragmentation pathway for nitrogen-containing heterocyclic compounds. The isothiazole molecular ion can rearrange and eliminate HCN, leading to a prominent fragment ion.

  • Loss of Acetylene (C₂H₂): Cleavage of the ring can also result in the loss of an acetylene molecule.[1]

  • Sequential Losses: Often, these primary fragmentations are followed by subsequent losses, leading to a cascade of smaller fragment ions.

These fundamental fragmentation pathways serve as a baseline for understanding the more complex spectra of substituted isothiazoles.

The Influence of Substituents on Fragmentation Patterns

The nature and position of substituents on the isothiazole ring have a profound impact on the fragmentation pathways observed in EI-MS. By comparing the spectra of various derivatives, we can discern clear trends that aid in structural determination. It has been noted that the position of substitution on the isothiazole ring can often be determined from its mass spectrum.[2]

Methyl-Substituted Isothiazoles: A Game of Isomers

Even a simple methyl group can significantly alter the fragmentation pattern, and its position on the ring leads to distinct spectral features. The mass spectra of 3-methyl, 4-methyl, and 5-methylisothiazole, while sharing some common fragments, exhibit differences in the relative abundances of key ions, allowing for their differentiation.[2] Some of the observed fragment ions in the spectra of monomethylisothiazoles are thought to arise from ring-expanded molecular ions.[2]

Substituent PositionKey Fragment Ions (m/z)Notable Fragmentation Pathways
3-Methylisothiazole 99 (M+), 72, 58, 45Loss of HCN, loss of CH₃CN, ring cleavage
4-Methylisothiazole 99 (M+), 72, 59, 45Loss of HCN, loss of CH₃CN, prominent M-H peak
5-Methylisothiazole 99 (M+), 72, 58, 45Loss of HCN, loss of CH₃CN, different relative ion abundances compared to the 3-methyl isomer
Isothiazolecarboxamides: The Influence of a Functional Group

The presence of a carboxamide group introduces new fragmentation pathways, often involving the substituent itself. For instance, isothiazole-4-carboxamide exhibits an anomalous elimination of carbon monoxide (CO), a fragmentation not typically observed for the unsubstituted ring.[2] This highlights the directing effect of the functional group on the fragmentation process.

DerivativeKey Fragment Ions (m/z)Notable Fragmentation Pathways
Isothiazole-4-carboxamide 128 (M+), 112, 100, 84Loss of NH₂, loss of CO, loss of HNCO
Halogenated Isothiazoles: Isotopic Patterns as a Diagnostic Tool

For isothiazoles containing chlorine or bromine, the characteristic isotopic patterns of these halogens provide an immediate and powerful diagnostic tool for their identification. The presence of a chlorine atom will result in an M+2 peak with roughly one-third the intensity of the molecular ion peak. A bromine atom will produce an M+2 peak of nearly equal intensity to the molecular ion peak. This isotopic signature is invaluable for confirming the presence and number of halogen atoms in the molecule.

Aryl-Substituted Isothiazoles: Stability and Ring Cleavage

When an aryl group is attached to the isothiazole ring, the fragmentation pattern is often influenced by the stability of the aryl cation. Cleavage of the bond between the isothiazole ring and the aryl substituent can be a significant fragmentation pathway. Furthermore, the aryl group can influence the cleavage of the isothiazole ring itself.

Experimental Protocol: Acquiring High-Quality Mass Spectra of Isothiazole Derivatives

Obtaining reliable and reproducible mass spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of isothiazole derivatives using a standard gas chromatograph-mass spectrometer (GC-MS) with an electron ionization source.

I. Sample Preparation
  • Dissolution: Dissolve a small amount (typically 1 mg/mL) of the isothiazole derivative in a volatile organic solvent such as dichloromethane, methanol, or acetonitrile. The choice of solvent will depend on the solubility of the compound and its compatibility with the GC system.

  • Dilution: If necessary, dilute the sample to an appropriate concentration (e.g., 1-10 µg/mL) to avoid overloading the GC column and the mass spectrometer detector.

II. GC-MS Instrumentation and Parameters
  • Gas Chromatograph (GC) Setup:

    • Injector: Use a split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overload. Set the injector temperature to a value that ensures rapid volatilization of the sample without causing thermal degradation (e.g., 250 °C).

    • Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • GC Column: Employ a non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) suitable for the separation of heterocyclic compounds.

    • Oven Temperature Program: Develop a temperature program that provides good chromatographic separation of the analyte from any impurities. A typical program might be: initial temperature of 50 °C held for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometer (MS) Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: Set the electron energy to the standard 70 eV. This energy level provides reproducible fragmentation patterns that are comparable to spectral libraries.

    • Ion Source Temperature: Maintain the ion source at a constant temperature, typically around 230 °C, to ensure consistent ionization and fragmentation.

    • Mass Analyzer: Scan a mass range that encompasses the expected molecular ion and fragment ions of the isothiazole derivative (e.g., m/z 40-500).

    • Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.

III. Data Analysis
  • Identify the Molecular Ion: Locate the peak corresponding to the molecular ion (M⁺˙). Its m/z value should match the molecular weight of the isothiazole derivative.

  • Analyze the Fragmentation Pattern: Identify the major fragment ions and calculate the neutral losses from the molecular ion.

  • Compare with Known Patterns: Compare the observed fragmentation pattern with the established patterns for isothiazoles and consider the influence of the specific substituents present in the molecule.

  • Library Search (Optional): If available, search the acquired spectrum against a commercial or in-house mass spectral library (e.g., NIST, Wiley) to find potential matches.

G cluster_workflow Experimental Workflow for EI-MS Analysis of Isothiazole Derivatives SamplePrep Sample Preparation (Dissolution & Dilution) GC_Injection GC Injection SamplePrep->GC_Injection Inject Sample Separation Chromatographic Separation GC_Injection->Separation Vaporization Ionization Electron Ionization (70 eV) Separation->Ionization Elution MassAnalysis Mass Analysis Ionization->MassAnalysis Ion Acceleration Detection Detection MassAnalysis->Detection Ion Separation DataProcessing Data Processing & Analysis Detection->DataProcessing Signal Acquisition

Caption: Experimental workflow for the analysis of isothiazole derivatives by GC-MS.

Visualizing Fragmentation: A Mechanistic Perspective

To better understand the fragmentation processes, it is helpful to visualize the underlying mechanisms. The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways of the unsubstituted isothiazole ring.

G M Isothiazole Molecular Ion (M⁺˙) m/z 85 F1 [M - HCN]⁺˙ m/z 58 M->F1 - HCN F2 [M - C₂H₂]⁺˙ m/z 59 M->F2 - C₂H₂

Caption: Primary fragmentation pathways of the unsubstituted isothiazole molecular ion.

The fragmentation of substituted isothiazoles can be significantly more complex, involving rearrangements and interactions with the substituents. For example, the fragmentation of a generic 3-substituted isothiazole might proceed as follows:

G M_sub 3-R-Isothiazole Molecular Ion (M⁺˙) F1_sub [M - R-CN]⁺˙ M_sub->F1_sub - R-CN F2_sub [M - HCN]⁺˙ M_sub->F2_sub - HCN F3_sub R-C≡S⁺ M_sub->F3_sub Ring Cleavage

Caption: Potential fragmentation pathways for a 3-substituted isothiazole.

Conclusion: A Powerful Tool for Structural Elucidation

The electron ionization mass spectrometry of isothiazole derivatives provides a wealth of structural information. By carefully analyzing the fragmentation patterns, researchers can deduce the nature and position of substituents on the isothiazole ring. This comparative guide has highlighted the fundamental fragmentation of the isothiazole core and explored how various substituents modulate these pathways. Armed with this knowledge and a robust experimental protocol, scientists in the fields of chemistry and drug development can confidently utilize mass spectrometry to unravel the structures of novel isothiazole-containing compounds, accelerating research and innovation.

References

  • High-resolution mass spectrometry. Part IV. Behaviour of isothiazoles under electron impact - Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

  • Isothiazole - NIST WebBook. Available at: [Link]

  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds - NIST. Available at: [Link]

  • Interpretation of mass spectra.

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A Senior Application Scientist's Guide to the Melting Point Validation of Pure Isothiazole-4-Carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary: The Criticality of Melting Point Validation in Pharmaceutical Research

In the realm of drug discovery and development, the seemingly simple metric of a melting point is, in fact, a cornerstone of compound characterization and quality control. It serves as a rapid and cost-effective indicator of purity. A sharp and reproducible melting point range is a strong indicator of a highly pure crystalline solid, whereas a broad and depressed melting range often signifies the presence of impurities.[1] This guide provides an in-depth, practical comparison for the melting point validation of pure isothiazole-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry due to the diverse biological activities of the isothiazole scaffold.[2][3]

This document is structured to not only provide a procedural walkthrough but to also instill a deeper understanding of the underlying chemical principles that govern the melting behavior of organic compounds. We will compare isothiazole-4-carbohydrazide with its structural isomer, thiazole-4-carbohydrazide, to illuminate the impact of subtle molecular differences on this key physical property.

Note on Literature Values: As of the latest literature review, a definitive, experimentally determined melting point for pure, unsubstituted isothiazole-4-carbohydrazide has not been formally reported. Therefore, for the purpose of this guide, we will establish a hypothetical literature value of 175-178 °C. This estimation is based on the melting points of structurally related isothiazole derivatives. Similarly, a hypothetical melting point of 168-171 °C will be used for the comparative compound, thiazole-4-carbohydrazide, based on the melting points of its derivatives.[4][5][6] These values will serve as our benchmark for the validation experiments outlined below.

Theoretical Framework: Why Melting Points Differ

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. This transition requires sufficient energy to overcome the intermolecular forces holding the molecules in a crystal lattice. The strength of these forces is influenced by several factors:

  • Intermolecular Forces: Stronger intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, require more energy to overcome, resulting in a higher melting point.

  • Molecular Symmetry and Packing: Molecules that can pack more efficiently and symmetrically into a crystal lattice generally have higher melting points due to increased van der Waals interactions.

  • Presence of Impurities: Impurities disrupt the regular packing of the crystal lattice, weakening the intermolecular forces and typically leading to a lower and broader melting point range.[1]

In the case of our target compound and its comparator, the key difference lies in the arrangement of the nitrogen and sulfur atoms within the five-membered aromatic ring. Isothiazole is a 1,2-thiazole, while thiazole is a 1,3-thiazole. This seemingly minor change in the heteroatom positions influences the molecule's dipole moment, hydrogen bonding potential, and crystal packing efficiency, which in turn affects the melting point.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.

Materials and Apparatus
  • Isothiazole-4-carbohydrazide (sample for validation)

  • Thiazole-4-carbohydrazide (comparative standard)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Step-by-Step Procedure
  • Sample Preparation:

    • Ensure the sample of isothiazole-4-carbohydrazide is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a clean mortar and pestle.

    • Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.

  • Packing the Sample:

    • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the solid into the bottom.

    • The packed sample height should be between 2-3 mm for optimal results.

  • Loading the Apparatus:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Ensure the sample is correctly positioned for clear observation through the magnifying lens.

  • Melting Point Determination:

    • Rapid Heating (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run to get a preliminary estimate.

    • Slow Heating for Accurate Measurement: For the formal determination, set the heating rate to increase the temperature slowly, approximately 1-2 °C per minute, as you approach the expected melting point.

    • Observation: Carefully observe the sample. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of your sample.

  • Comparative Analysis:

    • Repeat the entire procedure with the thiazole-4-carbohydrazide sample under identical conditions.

Workflow Visualization

The following diagram illustrates the key stages of the melting point validation workflow.

Caption: Workflow for Melting Point Validation.

Data Presentation and Comparative Analysis

The following table summarizes hypothetical experimental results for the melting point validation of isothiazole-4-carbohydrazide against its structural isomer, thiazole-4-carbohydrazide.

CompoundHypothetical Literature Melting Point (°C)Experimental Melting Point Range (°C)Observations
Isothiazole-4-carbohydrazide 175-178174-177Sharp melting range, colorless liquid
Thiazole-4-carbohydrazide 168-171167-170Sharp melting range, colorless liquid
Impure Isothiazole-4-carbohydrazide 175-178169-174Broad and depressed melting range
Interpretation of Results
  • Pure Isothiazole-4-carbohydrazide: The experimental melting point of 174-177 °C aligns well with our hypothetical literature value of 175-178 °C. The narrow range of 3 °C indicates a high degree of purity.

  • Pure Thiazole-4-carbohydrazide: Similarly, the experimental value of 167-170 °C for the thiazole isomer is consistent with the expected range, and the narrow range suggests high purity. The lower melting point compared to its isothiazole counterpart can be attributed to differences in crystal lattice packing and intermolecular forces arising from the different placement of the nitrogen and sulfur atoms.

  • Impure Isothiazole-4-carbohydrazide: The significantly broader and depressed melting range of 169-174 °C is a classic indicator of the presence of impurities. These impurities disrupt the crystal lattice, requiring less energy to break the intermolecular bonds.

Causality Behind Experimental Choices and Self-Validation

The choice of a slow heating rate (1-2 °C per minute) is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer. Rapid heating can lead to an artificially high and broad melting point reading because the sample's temperature may lag behind the thermometer's reading.

The protocol is self-validating through the comparison with a known standard (in this case, the thiazole isomer) and the internal consistency of multiple measurements. A well-calibrated melting point apparatus and consistent experimental technique should yield reproducible results for the same pure compound.

Conclusion: The Power of a Simple Measurement

Melting point determination remains a fundamental and powerful tool in the arsenal of the research scientist. This guide has demonstrated a comprehensive approach to the validation of the melting point for pure isothiazole-4-carbohydrazide, emphasizing not just the "how" but also the "why" behind the experimental design and interpretation. By comparing it with its structural isomer, we gain a deeper appreciation for the subtle interplay of molecular structure and physical properties. Ultimately, a carefully executed melting point determination provides a reliable and immediate assessment of a compound's purity, a critical parameter in the journey of drug discovery and development.

References

  • Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. PMC. [Link]

  • Synthesis of New Thiazole Anchored N'-Benzylidene Carbohydrazide and 1,3,4-Oxadiazole Derivatives. Connect Journals. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]

  • What Factors Affect Melting Point? - Sciencing. [Link]

  • Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu. [Link]

  • Measuring the Melting Point - Westlab Canada. [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance - Medwin Publishers. [Link]

  • Isothiazole synthesis - Organic Chemistry Portal. [Link]

  • thieno[3,4-d]isothiazole-4-carboxylic acid - C6H3NO2S2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar. [Link]

  • Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing). [Link]

  • Isothiazole | C3H3NS | CID 67515 - PubChem. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.